2-Bromo-4-fluoro-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJGCSBDAWDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609593 | |
| Record name | 2-Bromo-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-39-2 | |
| Record name | 2-Bromo-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and amino substituents on a toluene backbone, makes it a valuable intermediate in the preparation of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
While experimentally determined physical properties for this compound (CAS No: 1065076-39-2) are not widely available in public literature, predicted data and properties of closely related isomers provide valuable insights. It is crucial to note the existence of several isomers, such as 2-Bromo-5-fluoro-4-methylaniline and 5-Bromo-4-fluoro-2-methylaniline, and to ensure the correct isomer is used in any application.[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Bromo-5-fluoro-4-methylaniline | 5-Bromo-4-fluoro-2-methylaniline |
| CAS Number | 1065076-39-2[2][3] | 202865-78-9[1] | 627871-16-3[4] |
| Molecular Formula | C₇H₇BrFN[2][3] | C₇H₇BrFN[1] | C₇H₇BrFN[4] |
| Molecular Weight | 204.04 g/mol [2][3] | 204.04 g/mol [1] | 204.04 g/mol [4] |
| Melting Point | Data not available | 39-41 °C[1] | 86-90 °C[4] |
| Boiling Point | 251 °C at 760 mmHg (Predicted) | 245.3±35.0 °C (Predicted)[1] | Data not available |
| Density | Data not available | Data not available | Data not available |
| Appearance | Data not available | - | Pale purple powder[4] |
Synthesis
Representative Synthetic Protocol (for 2-Bromo-5-fluoro-4-methylaniline)
A solution of 3-fluoro-4-methylaniline and anhydrous potassium carbonate is dissolved in anhydrous dichloromethane and cooled. A solution of bromine in anhydrous dichloromethane is then added dropwise at a controlled temperature. The reaction is stirred for a period before being quenched with ice water. The product is then extracted, dried, and concentrated.[1]
References
A Technical Guide to 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9)
An In-depth Overview for Researchers and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-methylaniline, identified by the CAS number 202865-78-9, is a halogenated aniline derivative that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring bromo, fluoro, and methyl substituents on an aniline ring, provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecules.[2] This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is used as a precursor for developing active pharmaceutical ingredients (APIs) and new crop protection agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety information, tailored for professionals in research and development.
It is important to note that while the requested topic was "2-Bromo-4-fluoro-5-methylaniline," the provided CAS number 202865-78-9 consistently corresponds to the isomer 2-Bromo-5-fluoro-4-methylaniline in chemical databases and supplier information.[1][3][4][5] This document will focus on the data associated with this specific CAS number.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-Bromo-5-fluoro-4-methylaniline are summarized below. These tables include general identifiers, experimentally determined physical properties, and computationally predicted molecular descriptors.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 202865-78-9 | [1][3][6] |
| Molecular Formula | C₇H₇BrFN | [2][3][7] |
| Molecular Weight | 204.04 g/mol | [2][3][7] |
| Appearance | Off-white to light yellow powder | [5] |
| Melting Point | 39-41°C | [3][6] |
| Boiling Point | 245.3 ± 35.0 °C (Predicted) | [3][6] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [6] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| IUPAC Name | 2-bromo-5-fluoro-4-methylaniline | |
| SMILES | CC1=CC(=C(C=C1F)N)Br | [8] |
| InChI | InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | [8] |
| InChIKey | ZHSUEJWJGKIOGI-UHFFFAOYSA-N | [8] |
| XLogP3 | 2.4 | [7] |
| Monoisotopic Mass | 202.97459 Da | [7] |
| Topological Polar Surface Area | 26 Ų | [7] |
| Heavy Atom Count | 10 | [7] |
Synthesis and Experimental Protocols
2-Bromo-5-fluoro-4-methylaniline is typically synthesized via electrophilic bromination of a substituted aniline precursor. The presence of the activating amino group directs the bromination, while the existing substituents determine the final position of the bromine atom.
Detailed Synthesis Protocol
A general and effective procedure for the synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline has been reported.[3]
Materials:
-
3-Fluoro-4-methylaniline (Compound 28A)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Anhydrous dichloromethane (DCM)
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluoro-4-methylaniline (e.g., 6.00 g, 47.9 mmol) and anhydrous potassium carbonate (e.g., 6.70 g, 48.5 mmol) in anhydrous dichloromethane (130 mL).[3]
-
Cool the mixture to -15 °C in a salt-ice bath.[3]
-
Separately, prepare a solution of bromine (e.g., 7.70 g, 48.2 mmol) in anhydrous dichloromethane (80 mL).[3]
-
Slowly add the bromine solution dropwise to the cooled reaction mixture.[3]
-
After the addition is complete, maintain the reaction temperature at -15 °C and continue stirring for 1 hour.[3]
-
Quench the reaction by adding ice water (100 mL) to the mixture.[3]
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).[3]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]
This procedure affords the crude product, 2-bromo-5-fluoro-4-methylaniline, in quantitative yield, which can often be used in subsequent steps without further purification.[3]
Applications in Research and Development
The trifunctional nature of 2-Bromo-5-fluoro-4-methylaniline makes it a highly valuable intermediate. The amine, bromo, and fluoro groups can all participate in various chemical transformations, such as cross-coupling reactions, amination, and nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures.
-
Pharmaceutical Industry : This compound is a key building block for creating molecules with potential biological activity.[2] It is frequently employed in the design and development of small-molecule inhibitors or modulators that target specific enzymes or receptors.[2] The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[9][10] While direct applications of this specific isomer are proprietary, the related isomer 5-Bromo-4-fluoro-2-methylaniline is a known key ingredient for synthesizing activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumour suppressor.[11]
-
Agrochemical Industry : It serves as a precursor for the production of herbicides, fungicides, and insecticides.[2] The unique substitution pattern on the aniline ring can be leveraged to improve the efficacy and selectivity of the final agrochemical product.[2]
-
Organic Synthesis and Materials Science : In a broader research context, it is used to develop novel chemical entities by leveraging its reactivity in various chemical reactions, including coupling reactions and functional group transformations.[2]
Spectral and Analytical Data
While detailed experimental spectra (NMR, IR) for 2-Bromo-5-fluoro-4-methylaniline are not widely published in the public domain, computational tools provide predicted data that can aid in its characterization. Predicted mass spectrometry data can be particularly useful for identification in complex mixtures.
Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 203.98188 | 133.3 |
| [M+Na]⁺ | 225.96382 | 146.4 |
| [M-H]⁻ | 201.96732 | 138.7 |
| [M+NH₄]⁺ | 221.00842 | 156.0 |
| [M+K]⁺ | 241.93776 | 134.7 |
| [M]⁺ | 202.97405 | 149.2 |
| Source: Data calculated using CCSbase.[8] |
Safety and Handling
Proper handling of 2-Bromo-5-fluoro-4-methylaniline is essential due to its potential hazards. The available safety data indicates that the compound is harmful and an irritant.
Table 4: Hazard and Safety Information
| Type | Code | Description | Source(s) |
| Risk Phrases | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [1] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] | |
| Safety Phrase | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
Storage and Handling Recommendations:
-
Storage: Store in a cool, dark place.[6] The material should be kept away from light and stored under an inert atmosphere.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn. For related compounds, a dust mask (type N95) is recommended.
Conclusion
2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9) is a strategically important chemical intermediate with significant utility in the pharmaceutical, agrochemical, and materials science sectors. Its multi-functional structure allows for diverse synthetic transformations, making it a valuable tool for medicinal chemists and researchers. The well-documented synthesis protocol provides a reliable route to access this compound for further development of novel and complex molecules. Adherence to appropriate safety and handling procedures is crucial when working with this versatile but hazardous chemical.
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-5-fluoro-4-methylaniline [myskinrecipes.com]
- 3. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [chemicalbook.com]
- 4. 202865-78-9 CAS MSDS (2-BROMO-5-FLUORO-4-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzenamine,2-bromo-5-fluoro-4-methyl-, CasNo.202865-78-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. 202865-78-9 | CAS DataBase [m.chemicalbook.com]
- 7. This compound | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. ossila.com [ossila.com]
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylaniline: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-5-methylaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and amino substituents on a toluene scaffold, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound. Due to the limited availability of experimental data for this specific isomer (CAS: 1065076-39-2), this paper also references data from related, more extensively studied isomers to provide a comparative context for researchers.
Molecular Structure and Identification
This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and an amino group. The precise arrangement of these substituents is critical to its chemical reactivity and potential applications.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1065076-39-2[1][2][3] |
| Molecular Formula | C₇H₇BrFN[1][2][3] |
| SMILES | CC1=CC(=C(C=C1F)Br)N[1] |
| InChI | InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3[1] |
| InChIKey | TVGJGCSBDAWDTG-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes computed data from established chemical databases. For comparative purposes, experimental data for the related isomer, 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9), is also provided.
Table 2: Physicochemical Data
| Property | This compound (Computed) | 2-Bromo-5-fluoro-4-methylaniline (Experimental) |
| Molecular Weight | 204.04 g/mol [1] | 204.04 g/mol [4][5] |
| Monoisotopic Mass | 202.97459 Da[1] | 202.974579 Da[5] |
| XLogP3 | 2.4[1] | 2.4[5] |
| Melting Point | Not Available | 39-41 °C[4][5] |
| Boiling Point | Not Available | 245.3±35.0 °C (Predicted)[4][5] |
| Density | Not Available | 1.6±0.1 g/cm³[5] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route would involve the bromination of 4-fluoro-5-methylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity. Alternatively, the synthesis could commence from a nitrotoluene derivative, followed by reduction of the nitro group to an amine.
Experimental Protocol for a Related Isomer: Synthesis of 2-Bromo-5-fluoro-4-methylaniline
A general procedure for the synthesis of the isomer 2-bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline has been reported.[4] This protocol provides a valuable reference for the potential synthesis of the target compound.
Materials:
-
3-fluoro-4-methylaniline
-
Anhydrous potassium carbonate
-
Bromine
-
Anhydrous dichloromethane
-
Ice water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-fluoro-4-methylaniline (1.0 eq) and anhydrous potassium carbonate (1.01 eq) in anhydrous dichloromethane.
-
Cool the mixture to -15 °C using a salt-ice bath.
-
Slowly add a solution of bromine (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Maintain the reaction temperature at -15 °C and continue stirring for 1 hour after the addition is complete.
-
Quench the reaction by adding ice water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not available in public databases, predicted data and spectra of related compounds can provide an indication of the expected spectral features.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Expected signals for an aromatic proton, a methyl group, and an amino group, with splitting patterns influenced by the fluorine and bromine substituents. |
| ¹³C NMR | Expected signals for the seven carbon atoms, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts and coupling constants (for C-F). |
| Mass Spectrometry | Predicted m/z for various adducts include [M+H]⁺ at 203.98188 and [M+Na]⁺ at 225.96382.[6] |
| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations. |
Applications in Drug Discovery and Development
Halogenated anilines are crucial building blocks in the pharmaceutical industry due to their ability to participate in a variety of coupling reactions and their influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific applications of this compound are not widely documented, its structural motifs are present in various biologically active molecules.
The related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential as anti-cancer agents.[7] This highlights the potential of the this compound scaffold in the design of novel therapeutics. Its trifunctional nature allows for the introduction of pharmacophoric features through reactions such as Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the bromine position, nucleophilic substitution at the fluorine position, and derivatization of the amino group.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel substituted aniline like this compound.
References
- 1. This compound | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1065076-39-2|this compound|BLD Pharm [bldpharm.com]
- 3. 1065076-39-2 | 2-bromo-4-fluoro-5-methyl-aniline - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 7. ossila.com [ossila.com]
Synthesis of 2-Bromo-4-fluoro-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for 2-Bromo-4-fluoro-5-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its preparation.
Introduction
This compound is a halogenated and methylated aniline derivative. Its structural complexity and the specific arrangement of its functional groups make it a key building block in medicinal chemistry and materials science. The synthesis of this compound requires careful control of regioselectivity to achieve the desired isomer. The most viable and commonly referenced synthetic approach is a multi-step process, which is the focus of this guide.
Core Synthesis Pathway
The principal synthesis strategy for this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-fluoro-5-methylaniline, through the reduction of a corresponding nitrobenzene derivative. The second step is the regioselective bromination of this aniline intermediate to yield the final product.
Caption: Overall synthesis pathway for this compound.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 4-Fluoro-5-methylaniline from 1-Fluoro-2-methyl-4-nitrobenzene
| Parameter | Value |
| Starting Material | 1-Fluoro-2-methyl-4-nitrobenzene |
| Reducing Agent | Iron powder (Fe) |
| Acid | Hydrochloric acid (HCl) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 12 hours |
| Yield | ~70% |
Table 2: Synthesis of this compound from 4-Fluoro-5-methylaniline
| Parameter | Value |
| Starting Material | 4-Fluoro-5-methylaniline |
| Brominating Agent | Bromine (Br₂) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -15 °C to 0 °C |
| Reaction Time | 1 hour |
| Yield | Quantitative (crude) |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 4-Fluoro-5-methylaniline
This procedure is based on established methods for the reduction of nitroarenes to anilines.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-Fluoro-5-methylaniline.
Methodology:
-
In a round-bottom flask, dissolve 1-Fluoro-2-methyl-4-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL).
-
To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), filter the hot mixture through a pad of Celite®.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-fluoro-5-methylaniline by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[1]
Step 2: Synthesis of this compound
This protocol is adapted from the bromination of a structurally similar fluoro-methylaniline.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-fluoro-5-methylaniline (e.g., 6.00 g, 47.9 mmol) and anhydrous potassium carbonate (e.g., 6.70 g, 48.5 mmol) in anhydrous dichloromethane (130 mL).
-
Cool the mixture to -15 °C in a salt-ice bath.
-
Prepare a solution of bromine (e.g., 7.70 g, 48.2 mmol) in anhydrous dichloromethane (80 mL) and add it to the dropping funnel.
-
Slowly add the bromine solution dropwise to the aniline solution while maintaining the temperature at -15 °C.
-
After the addition is complete, continue stirring the reaction mixture at -15 °C for 1 hour.
-
Quench the reaction by the slow addition of ice water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound. The crude product can often be used in subsequent steps without further purification.[2]
Conclusion
The synthesis of this compound is most practically achieved through a two-step process involving the reduction of 1-fluoro-2-methyl-4-nitrobenzene followed by regioselective bromination of the resulting 4-fluoro-5-methylaniline. The provided experimental protocols, based on established chemical literature, offer a reliable pathway for the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for achieving high yields and purity.
References
synthesis of 2-Bromo-4-fluoro-5-methylaniline from 3-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-4-fluoro-5-methylaniline from 3-fluoro-4-methylaniline. While the direct bromination of 3-fluoro-4-methylaniline presents regiochemical challenges, this document outlines a viable synthetic approach based on established principles of electrophilic aromatic substitution. The guide provides a comprehensive experimental protocol, discusses the reaction's mechanistic underpinnings, and presents key data in a clear, accessible format.
Introduction
This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromo, fluoro, and methyl functionalities on the aniline scaffold offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery and development. This guide focuses on the synthesis of this target molecule via the direct bromination of 3-fluoro-4-methylaniline, a readily available starting material.
The core of this synthesis is an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 3-fluoro-4-methylaniline, the interplay between the strongly activating amino group, the weakly activating methyl group, and the deactivating but ortho-, para-directing fluoro group dictates the position of the incoming bromine atom.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | 3-fluoro-4-methylaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈FN | C₇H₇BrFN |
| Molecular Weight | 125.15 g/mol | 204.04 g/mol |
| Appearance | Liquid | Solid |
| CAS Number | 452-69-7 | 1065076-39-2 |
| Boiling Point | 203-205 °C | Not available |
| Melting Point | Not available | Not available |
| Density | 1.103 g/cm³ | Not available |
Synthetic Pathway and Mechanism
The synthesis of this compound from 3-fluoro-4-methylaniline proceeds via an electrophilic aromatic substitution mechanism. The aniline derivative is treated with a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent.
Regioselectivity
The directing effects of the substituents on the 3-fluoro-4-methylaniline ring are as follows:
-
Amino group (-NH₂): A strong activating group and an ortho-, para-director.
-
Methyl group (-CH₃): A weak activating group and an ortho-, para-director.
-
Fluoro group (-F): A deactivating group (due to its electronegativity) but an ortho-, para-director (due to resonance).
Considering these effects, the positions most susceptible to electrophilic attack are ortho and para to the amino group (positions 2 and 6, with position 4 being occupied). The methyl group directs to position 5, and the fluoro group directs to positions 2 and 6. The strong activation and directing effect of the amino group are expected to dominate, leading to bromination primarily at the positions ortho to it. Therefore, the direct bromination of 3-fluoro-4-methylaniline is likely to produce a mixture of constitutional isomers, with 2-bromo-3-fluoro-4-methylaniline and 2-bromo-5-fluoro-4-methylaniline being significant products. The desired product, this compound, may be formed as a minor product, and its isolation would require careful chromatographic purification.
A more regioselective synthesis might be achieved by starting with a different precursor, such as 4-fluoro-3-methylaniline, where the directing groups would more favorably lead to the desired product. However, the following protocol details the synthesis from the specified starting material.
Reaction Diagram
Caption: Synthetic pathway for the bromination of 3-fluoro-4-methylaniline.
Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted anilines and provides a general procedure. Optimization of reaction conditions may be necessary to maximize the yield of the desired product.
Materials:
-
3-fluoro-4-methylaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using liquid bromine)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoro-4-methylaniline (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Brominating Agent:
-
Using NBS: Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Using Bromine: If using liquid bromine (1.0 eq.), dissolve it in a small amount of dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product will likely be a mixture of isomers. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Safety Considerations
-
3-fluoro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
N-Bromosuccinimide: Corrosive and an oxidizer. Causes severe skin burns and eye damage.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound from 3-fluoro-4-methylaniline through direct bromination is a feasible but challenging transformation due to the formation of isomeric byproducts. The provided experimental protocol, based on established methodologies, offers a starting point for the synthesis of this valuable chemical intermediate. Careful control of reaction conditions and rigorous purification are essential to isolate the desired product. For researchers requiring high regioselectivity, exploration of alternative synthetic routes with more suitably substituted starting materials is recommended. This guide provides the necessary foundational information for professionals in the field to undertake and adapt this synthesis for their specific research and development needs.
Spectral Data Analysis of 2-Bromo-4-fluoro-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-4-fluoro-5-methylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectral data for this specific compound, this guide presents predicted data and analysis based on structurally similar molecules. It serves as a valuable resource for the identification and characterization of this compound and related compounds.
Chemical Structure and Properties
This compound is a poly-substituted aromatic amine. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and an amino group on the benzene ring, suggests a complex and informative spectral profile.
Molecular Formula: C₇H₇BrFN
Molecular Weight: 204.04 g/mol
Structure:
Caption: Molecular structure of this compound.
Predicted and Estimated Spectral Data
The following tables summarize the predicted and estimated spectral data for this compound. It is crucial to note that the NMR and IR data are estimations based on the analysis of structurally related compounds and characteristic spectral regions for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 6.5 - 7.5 | Doublet / Singlet | The exact chemical shifts and coupling patterns will depend on the relative positions of the remaining hydrogens on the aromatic ring. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | The chemical shift can vary with solvent and concentration. |
| -CH₃ | 2.0 - 2.5 | Singlet | The methyl group protons will appear as a singlet. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-NH₂ | 140 - 150 | The carbon attached to the amino group is expected to be downfield. |
| C-Br | 110 - 120 | The carbon bearing the bromine atom will be influenced by its electronegativity. |
| C-F | 155 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant. |
| C-CH₃ | 125 - 135 | |
| Aromatic C-H | 115 - 130 | |
| Aromatic C (quaternary) | 120 - 140 | |
| -CH₃ | 15 - 25 | The methyl carbon will be in the typical aliphatic region. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching (two bands for primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |
| N-H (Amine) | 1550 - 1650 | Bending |
| C-N | 1250 - 1350 | Stretching |
| C-F | 1000 - 1400 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Predicted mass spectral data indicates the expected mass-to-charge ratios for the molecular ion and its adducts. The presence of bromine would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.98188 |
| [M+Na]⁺ | 225.96382 |
| [M-H]⁻ | 201.96732 |
| [M]⁺ | 202.97405 |
Experimental Protocols
The following are general protocols for acquiring spectral data for small organic molecules like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set a relaxation delay of 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use proton decoupling to simplify the spectrum.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectral analysis of this compound and the relationship between its structure and the expected spectral data.
Technical Guide: Solubility and Physicochemical Properties of 2-Bromo-4-fluoro-5-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-fluoro-5-methylaniline is an aromatic amine derivative that serves as a building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction conditions, purification methods, and biological availability. This technical guide provides a summary of the available physicochemical data for this compound and its isomers, along with detailed experimental protocols for determining key solubility-related parameters. Due to the limited publicly available experimental data on the target compound, this guide emphasizes standardized methodologies for its characterization.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature. The following tables summarize the available computed data for the target compound and experimental data for its isomers, which can provide insights into its expected properties.
Computed Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem[1] |
| Molecular Weight | 204.04 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Physicochemical Data for Isomers of Bromo-fluoro-methylaniline
Note: The IUPAC names for isomers can be complex. The common names provided in the sources are used here for clarity.
| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Bromo-5-fluoro-4-methylaniline | 202865-78-9 | 39-41 | 245.3 ± 35.0 | 1.95 ± 0.10 |
| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | 86-90 | Not Available | Not Available |
| 2-Bromo-4-methylaniline | 583-68-6 | 14-16 | 240 | 2.97 ± 0.10 |
Data sourced from ChemicalBook and Sigma-Aldrich.[2][3][4][5][6][7]
Experimental Protocols
The following are detailed, standardized protocols for determining the thermodynamic and kinetic solubility, as well as the pKa, of a compound such as this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[6][8][9]
Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, filter the sample through a syringe filter into a clean vial.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the same solvent system is required for accurate quantification.
Protocol for Kinetic Solubility Determination (UV-Vis Spectroscopy Method)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[1][5]
Objective: To rapidly assess the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-compatible for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a standard curve by diluting the DMSO stock solution of the compound in the aqueous buffer to several known concentrations where no precipitation is expected.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer to achieve the desired final concentration.
-
Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature.
-
After incubation, inspect the wells for any visible precipitate.
-
Measure the UV absorbance of the solutions in each well at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration of the dissolved compound is determined by comparing its absorbance to the standard curve. A sudden drop or plateau in absorbance with increasing compound concentration indicates the limit of kinetic solubility.
Protocol for pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial as the solubility of ionizable compounds is pH-dependent.
Objective: To determine the pKa of the amine group in this compound.
Materials:
-
This compound
-
Methanol or other suitable co-solvent
-
Deionized water (carbonate-free)
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Potentiometer with a calibrated pH electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Dissolve an accurately weighed amount of this compound in a mixture of a co-solvent (like methanol) and water. The co-solvent is used if the compound has low aqueous solubility.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid (e.g., HCl) to protonate the amine group fully.
-
Then, titrate the resulting solution with the standardized base (e.g., NaOH). Record the pH value after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated, which corresponds to the midpoint of the buffer region in the titration curve. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
Logical Workflow for Solubility Assessment
For a novel research compound like this compound, a systematic approach to solubility assessment is essential. The following diagram illustrates a logical workflow.
Caption: Logical workflow for solubility assessment of a research compound.
Conclusion
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Guide: Safe Handling of 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Bromo-4-fluoro-5-methylaniline (CAS No. 1065076-39-2), a halogenated aniline derivative commonly used as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to its chemical nature, strict adherence to safety guidelines is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for this compound and its isomers, the following GHS classifications apply.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictograms:
Physicochemical and Safety Data
Quantitative data for this compound and its common isomers are summarized below. Researchers should always refer to the specific safety data sheet (SDS) provided by the supplier for the exact batch in use.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem[2] |
| Molecular Weight | 204.04 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Melting Point | 39-41°C (for 2-Bromo-5-fluoro-4-methylaniline isomer) | ChemicalBook[4] |
| Boiling Point | 245.3°C at 760 mmHg (Predicted) | ECHEMI[1] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | ECHEMI[1] |
| XLogP3 | 2.4 | PubChem[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is critical when handling this compound. The following engineering controls and PPE are mandatory.
-
Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocols: General Handling and Use
The following is a generalized protocol for the safe handling and use of this compound in a synthetic procedure. This should be adapted based on the specific reaction conditions and scale.
4.1. Preparation and Weighing
-
Risk Assessment: Before starting, perform a full risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential byproducts.
-
Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and functioning correctly.
-
Donning PPE: Put on all required PPE as specified in Section 3.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust. Close the stock bottle and the weighing container immediately.
4.2. Reaction Setup
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware and purge with an inert gas (e.g., nitrogen or argon).
-
Addition: Add the weighed this compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly and stir to ensure dissolution.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
4.3. Workup and Purification
-
Quenching: If required, cool the reaction mixture to the appropriate temperature before slowly adding the quenching agent.
-
Extraction: Perform any liquid-liquid extractions within the fume hood.
-
Purification: For purification via column chromatography or recrystallization, handle all solvents and the purified compound within the fume hood.
4.4. Waste Disposal
-
Segregation: Segregate halogenated and non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not pour waste down the drain.
Emergency Procedures
5.1. Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Cleanup: Wearing appropriate PPE, carefully sweep the absorbent material into a designated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and EHS office.
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Visual Workflow Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response workflow for a chemical spill.
References
Methodological & Application
The Versatile Role of 2-Bromo-4-fluoro-5-methylaniline and Its Isomers in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent reactivity and the ability to introduce diverse functionalities make them invaluable starting materials in medicinal chemistry. This document explores the applications of the chemical intermediate 2-Bromo-4-fluoro-5-methylaniline and provides a detailed case study on its closely related isomer, 5-Bromo-4-fluoro-2-methylaniline , in the development of potent and selective Sirtuin 6 (SIRT6) activators. While specific, publicly documented medicinal chemistry applications for this compound are limited, the extensive research on its isomer serves as a powerful illustration of the potential held by this class of compounds in drug discovery.
This compound: A Versatile Chemical Intermediate
This compound (CAS: 1065076-39-2) is a halogenated aniline that possesses multiple reactive sites, making it a valuable precursor for the synthesis of complex organic molecules. The presence of bromine, fluorine, and amine functionalities allows for a variety of chemical transformations, including but not limited to:
-
Palladium-catalyzed cross-coupling reactions at the bromine position (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to form new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic aromatic substitution of the fluorine atom, particularly when activated by electron-withdrawing groups.
-
Derivatization of the aniline nitrogen through acylation, alkylation, or sulfonylation reactions.
These reactive handles make this compound a promising starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Case Study: 5-Bromo-4-fluoro-2-methylaniline in the Synthesis of SIRT6 Activators
A compelling example of the application of a bromo-fluoro-methylaniline isomer in medicinal chemistry is the use of 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) in the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6).[1][2]
SIRT6 is a NAD+-dependent protein deacetylase that plays a crucial role in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Consequently, the modulation of SIRT6 activity with small molecules has emerged as a promising therapeutic strategy for various diseases, including cancer, metabolic disorders, and inflammatory conditions.
Synthetic Pathway to MDL-800
The synthesis of MDL-800 from 5-Bromo-4-fluoro-2-methylaniline involves a multi-step process, as outlined in the workflow below. This synthesis highlights the utility of the aniline as a key building block for constructing the complex scaffold of the final active molecule.
References
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing Halogenated Anilines
Introduction
Halogenated anilines are critical building blocks in the synthesis of a wide array of modern agrochemicals, particularly insecticides belonging to the diamide class. These compounds, such as 2-bromo-4-fluoro-5-methylaniline and its isomers, serve as key precursors for the aniline ring portion of these complex molecules. The specific substitution pattern of halogens and alkyl groups on the aniline ring is crucial for the final product's efficacy and selectivity. This document provides detailed application notes and protocols related to the synthesis of a contemporary insecticide, tetrachlorantraniliprole, and includes a protocol for the synthesis of a related key intermediate, 2-bromo-5-fluoro-4-methylaniline.
Application in the Synthesis of Tetrachlorantraniliprole
Tetrachlorantraniliprole is a diamide insecticide that exhibits high efficacy against a range of lepidopteran pests.[1] Its mode of action involves the modulation of insect ryanodine receptors, leading to impaired muscle function and eventual death of the target pest.[1] The synthesis of tetrachlorantraniliprole is a multi-step process that involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative. While the exact starting material this compound is not directly used in the most commonly cited synthetic routes for tetrachlorantraniliprole, the synthesis of this insecticide provides a relevant and instructive example of the chemical strategies employed in the utilization of aniline derivatives in modern agrochemical production.
A six-step synthesis of tetrachlorantraniliprole starting from 2,3,5-trichloropyridine has been reported with an overall yield of 51.7%.[2][3]
Logical Workflow for Tetrachlorantraniliprole Synthesis
Caption: Logical workflow for the synthesis of Tetrachlorantraniliprole.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-methylaniline
This protocol details the synthesis of 2-bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline.
Materials:
-
3-fluoro-4-methylaniline (Compound 28A)
-
Anhydrous potassium carbonate
-
Bromine
-
Anhydrous dichloromethane
-
Ice water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6.00 g (47.9 mmol) of 3-fluoro-4-methylaniline and 6.70 g (48.5 mmol) of anhydrous potassium carbonate in 130 mL of anhydrous dichloromethane.
-
Cool the mixture to -15 °C in a salt-ice bath.
-
Slowly add a solution of 7.70 g (48.2 mmol) of bromine in 80 mL of anhydrous dichloromethane dropwise to the mixture.
-
Maintain the reaction temperature at -15 °C and continue stirring for 1 hour after the addition is complete.
-
Quench the reaction by adding 100 mL of ice water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 2-bromo-5-fluoro-4-methylaniline (Compound 28B).[4]
Quantitative Data
| Starting Material | Reagents | Product | Yield |
| 3-fluoro-4-methylaniline | Anhydrous potassium carbonate, Bromine | 2-bromo-5-fluoro-4-methylaniline | Quantitative (crude)[4] |
Protocol 2: Synthesis of Tetrachlorantraniliprole (Illustrative Steps)
The synthesis of tetrachlorantraniliprole is a more complex, multi-step process. The following outlines the key transformations in a published route.[2][3]
Step 1: Formation of 3-chloro-2-hydrazinopyridine 2,3,5-trichloropyridine is reacted with hydrazine hydrate in ethanol under reflux to yield 3-chloro-2-hydrazinopyridine. A yield of 92% has been reported for this step.
Step 2: Copper-Catalyzed Cyclization The 3-chloro-2-hydrazinopyridine is then reacted with diethyl maleate in the presence of a copper catalyst to form the key intermediate, 2-(3,5-dichloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate.
Step 3: One-Pot Preparation of Pyrazole Acid Chloride The pyrazolidine intermediate undergoes a one-pot reaction with thionyl chloride, which serves as both an oxidation and acylation reagent, to form the pyrazole acid chloride. This step has been reported with a 90% yield.
Step 4: Coupling Reaction The final step involves the coupling of the pyrazole acid chloride with a benzamide intermediate to afford tetrachlorantraniliprole. This coupling can be achieved without the need for an acid scavenger, with a reported yield of 50%.
Quantitative Data for Tetrachlorantraniliprole Synthesis
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | 2,3,5-trichloropyridine | Hydrazine hydrate | 3-chloro-2-hydrazinopyridine | 92% |
| 3 | Pyrazoline acid | Thionyl chloride | Pyrazole acid chloride | 90% |
| 4 | Pyrazole acid chloride | Benzamide intermediate | Tetrachlorantraniliprole | 50% |
| Overall | 2,3,5-trichloropyridine | - | Tetrachlorantraniliprole | 51.7%[2][3] |
Signaling Pathway and Mode of Action
While the synthesis of these molecules is a chemical process, the ultimate biological activity of diamide insecticides like tetrachlorantraniliprole is due to their interaction with a specific biological signaling pathway in insects.
References
Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylaniline as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The human kinome comprises over 500 enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. A key strategy in the medicinal chemist's arsenal is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-fluoro-5-methylaniline is one such privileged scaffold, offering a unique combination of reactive handles and structural features that make it an ideal starting material for the synthesis of a new generation of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors. We will explore its application in targeting key oncogenic kinases, provide generalized synthetic workflows, and detail methodologies for assessing the biological activity of the resulting compounds.
The Strategic Advantage of this compound in Kinase Inhibitor Design
The chemical structure of this compound provides several strategic advantages for the synthesis of kinase inhibitors:
-
Orthogonal Reactivity: The bromine atom and the amino group offer orthogonal reactivity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. This is crucial for exploring the solvent-exposed regions of the kinase active site and for modulating the physicochemical properties of the inhibitor.
-
Hinge-Binding Motif: The aniline amino group can serve as a key hydrogen bond donor, a critical interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many potent and selective kinase inhibitors.
-
Fluorine Substitution: The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions with the target protein. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.
-
Methyl Group: The methyl group at the 5-position can provide beneficial hydrophobic interactions within the kinase active site and can influence the overall conformation of the inhibitor, potentially leading to improved selectivity.
Application in Targeting Receptor Tyrosine Kinases
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors, suggesting its potential as a valuable building block. For instance, the structurally related moiety, (4-bromo-2-fluorophenyl)amino, is found in the FDA-approved MEK inhibitor Binimetinib. This highlights the utility of the bromo-fluoro-aniline scaffold in targeting the MAPK signaling pathway.
Given its structural features, derivatives of this compound are promising candidates for inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other solid tumors.
-
Anaplastic Lymphoma Kinase (ALK): A target in certain types of NSCLC and lymphoma.
-
c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in gastrointestinal stromal tumors (GIST) and other malignancies.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the bromine position of this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Acylation of the Amino Group
This protocol describes the acylation of the amino group of the biaryl product from Protocol 1 to introduce a variety of functional groups that can further interact with the kinase active site.
Materials:
-
Biaryl product from Protocol 1
-
Acyl chloride or carboxylic acid
-
Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve the biaryl product (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
If starting with an acyl chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.
-
If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent(s) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In the microplate wells, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data for synthesized kinase inhibitors should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Example-1 | EGFR | Data to be determined |
| Example-2 | ALK | Data to be determined |
| Example-3 | c-KIT | Data to be determined |
| Example-4 | PDGFRα | Data to be determined |
| Reference Cmpd | Target Kinase | Known IC50 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor development.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to design and synthesize potent and selective modulators of kinase activity. The protocols and conceptual frameworks presented in these application notes offer a solid foundation for researchers in the field of drug discovery to explore the potential of this building block in developing next-generation targeted therapies. The systematic application of the described synthetic and screening methodologies will undoubtedly contribute to the advancement of new treatments for a wide range of diseases driven by aberrant kinase signaling.
Application Notes and Protocols for the Synthesis and Evaluation of SIRT6 Activators Derived from 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of a novel class of Sirtuin 6 (SIRT6) activators based on a 2-Bromo-4-fluoro-5-methylaniline scaffold. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.
Introduction
Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacylase that plays a critical role in regulating genome stability, DNA repair, metabolism, and inflammation.[1] Its diverse functions have positioned it as a promising therapeutic target for age-related diseases, metabolic disorders, and certain cancers. The development of small-molecule activators of SIRT6 is a key area of interest in drug discovery.
This document outlines a synthetic pathway and subsequent biological evaluation for SIRT6 activators incorporating a 5-bromo-4-fluoro-2-methylaniline moiety. This core structure has been identified in potent allosteric activators of SIRT6, such as the "MDL" series of compounds, which enhance the enzyme's deacetylase activity.[2][3] The protocols provided cover the chemical synthesis, purification, and characterization of these compounds, as well as methods to assess their efficacy as SIRT6 activators in vitro.
Signaling Pathway and Mechanism of Action
SIRT6 exerts its biological effects through the deacetylation of various histone and non-histone proteins. A primary target is the deacetylation of acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which is associated with transcriptional repression and the maintenance of genomic stability.[3] The synthetic activators described herein are designed to bind to an allosteric site on the SIRT6 enzyme, inducing a conformational change that enhances its catalytic efficiency for these deacetylation reactions.[4][5] This allosteric activation leads to downstream effects, including cell cycle arrest and the suppression of tumor cell proliferation.[3]
Caption: Allosteric activation of SIRT6 by a synthetic activator, leading to histone deacetylation.
Experimental Protocols
Protocol 1: Synthesis of a Representative SIRT6 Activator
This protocol describes a potential multi-step synthesis of a SIRT6 activator based on the N-phenyl-4-(phenylsulfonamido)benzenesulfonamide scaffold, starting from this compound. The synthesis involves a Buchwald-Hartwig amination followed by a sulfonylation reaction.
Workflow for Synthesis:
Caption: General workflow for the synthesis of a SIRT6 activator from this compound.
Step 1: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 eq), 4-aminobenzenesulfonamide (1.1 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude intermediate by column chromatography on silica gel.
Step 2: Sulfonylation
-
Dissolve the intermediate from Step 1 in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
Protocol 2: In Vitro SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods to screen for SIRT6 activators.[2][6] It measures the deacetylation of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized activator compound in DMSO.
-
Prepare SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human SIRT6 enzyme, NAD⁺, and the fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine linked to a fluorophore like AMC) in the assay buffer to the desired working concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
SIRT6 Assay Buffer
-
Synthesized activator compound at various concentrations (or DMSO for control).
-
NAD⁺ solution.
-
Fluorogenic SIRT6 substrate.
-
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the diluted SIRT6 enzyme to each well.
-
Incubate the plate at 37 °C for 60-90 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission for AMC-based substrates).[6]
-
Calculate the fold activation by comparing the fluorescence of wells with the activator to the control (DMSO) wells.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Protocol 3: HPLC-Based SIRT6 Deacetylation Assay
This method offers a more direct and quantitative measurement of substrate deacetylation and is considered a robust method for determining both activation and inhibition.[2]
-
Reaction Setup:
-
Prepare a reaction mixture containing SIRT6 assay buffer, NAD⁺, a peptide substrate (e.g., H3K9Ac), and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant SIRT6 enzyme.
-
Incubate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution, such as cold formic acid.[2]
-
-
Sample Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry (LC-MS).
-
Use a C18 column for chromatographic separation of the acetylated substrate (H3K9Ac) and the deacetylated product (H3K9).
-
Monitor the elution of both peptides by their specific mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Quantify the peak areas for both the substrate and the product.
-
Calculate the percentage of substrate conversion to product.
-
Determine the fold activation by comparing the product formation in the presence of the activator to the control.
-
Calculate kinetic parameters such as EC₅₀ from dose-response experiments.
-
Data Presentation
Quantitative data from the synthesis and biological assays should be summarized in tables for clarity and ease of comparison.
Table 1: Synthesis and Characterization of SIRT6 Activator (Example)
| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | ¹H NMR | HRMS (m/z) [M+H]⁺ |
| SIRT6-Act-01 | 45 | >98 | Conforms to structure | Calculated: xxx.xxxx, Found: xxx.xxxx |
Table 2: In Vitro Activity of SIRT6 Activator (Example)
| Compound ID | SIRT6 EC₅₀ (µM) | Max. Fold Activation | Selectivity vs. SIRT1 |
| SIRT6-Act-01 | 5.2 ± 0.7 | 18-fold | >50-fold inactive |
| MDL-800 (Control) | 3.1 ± 0.5 | 22-fold | >50-fold inactive |
Conclusion
The protocols outlined in this document provide a framework for the successful synthesis and evaluation of novel SIRT6 activators derived from this compound. The use of robust synthetic methodologies such as Buchwald-Hartwig amination allows for the efficient construction of the desired chemical scaffold. Furthermore, the detailed in vitro assay protocols enable accurate determination of the potency and efficacy of these compounds. These activators represent valuable tools for further investigation into the therapeutic potential of SIRT6 modulation.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-fluoro-5-methylaniline. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted aniline derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The electronic properties of the aniline ring, influenced by the fluorine, methyl, and amino substituents, make it an interesting substrate for various coupling reactions.
General Experimental Workflow
A general workflow for performing cross-coupling reactions with this compound is depicted below. Key steps include the careful preparation of the reaction mixture under an inert atmosphere, monitoring the reaction progress, and appropriate work-up and purification procedures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of 2-aryl-4-fluoro-5-methylanilines.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoanilines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, these conditions for structurally similar compounds provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 75-88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 82-94 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is instrumental in synthesizing N-aryl- and N-heteroaryl-4-fluoro-5-methyl-2-aminoanilines from this compound.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of bromoanilines. The choice of ligand and base is crucial for achieving high yields, especially with the potentially coordinating amino group on the substrate.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | 1,4-Dioxane | 100 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 82-96 |
| 4 | Indole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Toluene | 110 | 70-85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a sealable reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of 2-alkynyl-4-fluoro-5-methylanilines.
Catalytic Cycle
The Sonogashira coupling typically involves two interconnected catalytic cycles, one for palladium and one for copper.
Data Presentation: Sonogashira Coupling Conditions
The following table presents representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 88-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Acetonitrile | 65 | 75-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction is a method for the formation of a C-C bond between an unsaturated halide and an alkene. This reaction can be used to synthesize 2-alkenyl-4-fluoro-5-methylanilines.
Catalytic Cycle
The Heck reaction catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination.
Data Presentation: Heck Reaction Conditions
The following table summarizes representative conditions for the Heck reaction of aryl bromides with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 75-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 80-95 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | NMP | 110 | 70-85 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 90 | 65-80 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the alkene (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
2-Bromo-4-fluoro-5-methylaniline is a trifunctional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an activating amino group, a methyl group, and two different halogen atoms—offers multiple avenues for chemical modification. This document focuses on the application of nucleophilic aromatic substitution (SNAr) reactions, a key method for introducing diverse functional groups onto the aniline scaffold.
The principles of SNAr are well-established, typically proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate. In the case of this compound, the fluorine atom at the 4-position is the preferred site for nucleophilic attack. This regioselectivity is attributed to two main factors: the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic, and the fact that fluoride is generally a better leaving group than bromide in SNAr reactions.[2] The isomeric compound, 5-bromo-4-fluoro-2-methylaniline, is also known to undergo nucleophilic aromatic substitution at the fluorine site, further supporting this predicted reactivity.[3]
The resulting substituted aniline derivatives are valuable precursors for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds used in drug discovery.[4][5] These application notes provide generalized protocols for the SNAr of this compound with various nucleophiles.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound is expected to proceed via the addition-elimination mechanism, with preferential substitution at the C4 position (bearing the fluorine atom).
References
- 1. CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents [patents.google.com]
- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Bromo-4-fluoro-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Bromo-4-fluoro-5-methylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis involves the selective bromination of 4-fluoro-5-methylaniline. This protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology, reagent specifications, and purification techniques. The versatile nature of the product, possessing multiple reaction sites, makes it a key intermediate for the development of novel therapeutic agents and functional materials. For instance, similar halogenated anilines are utilized in the synthesis of activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[1]
Introduction
This compound is an aniline derivative characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring.[2] This substitution pattern provides a unique scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][4] The bromine atom allows for further modifications through cross-coupling reactions, while the amine group can undergo various functionalizations. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds.
Synthesis Protocol
This protocol outlines the synthesis of this compound via electrophilic bromination of 4-fluoro-5-methylaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoro-5-methylaniline | ≥98% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | Reagent grade | Commercially Available | Brominating agent |
| Dichloromethane (CH2Cl2) | Anhydrous | Commercially Available | Solvent |
| Sodium thiosulfate (Na2S2O3) | ACS grade | Commercially Available | For quenching |
| Saturated sodium bicarbonate (NaHCO3) solution | Prepared in-house | For washing | |
| Brine | Prepared in-house | For washing | |
| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | For drying | |
| Ethyl acetate | HPLC grade | Commercially Available | Eluent for chromatography |
| Hexane | HPLC grade | Commercially Available | Eluent for chromatography |
Experimental Procedure
A general procedure for the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[5] A similar approach can be adapted for the bromination of 4-fluoro-5-methylaniline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Fluoro-5-methylaniline | This compound | NBS | CH₂Cl₂ | 2-4 hours | Expected > 90% |
Note: The expected yield is an estimate based on similar reported reactions and may vary depending on experimental conditions.
Experimental Workflow and Diagrams
The synthesis workflow can be visualized as a straightforward sequence of steps.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
Derivatives of halogenated anilines have been shown to interact with various biological targets. For instance, 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6).[1] SIRT6 is a lysine deacetylase that plays a role as a tumor suppressor. The activation of SIRT6 by these compounds leads to a decrease in histone levels in cancer cells.[1]
Caption: Potential signaling pathway modulation by aniline derivatives.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This versatile intermediate holds significant potential for the development of new chemical entities in the fields of drug discovery and materials science. Researchers can utilize this document as a foundational guide for their synthetic endeavors.
References
Application Note: Regioselective Bromination of 4-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the regioselective bromination of 4-fluoro-5-methylaniline. The amino group of the starting material is a potent activating group, directing electrophilic substitution to the ortho and para positions. Due to the substitution pattern of 4-fluoro-5-methylaniline, with the para position being occupied, bromination is anticipated to occur selectively at the less sterically hindered ortho position. N-bromosuccinimide (NBS) is employed as an effective and selective brominating agent. This protocol outlines the reaction setup, execution, product isolation, and purification, and includes essential safety precautions.
Introduction
Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a bromine atom onto the aromatic ring of 4-fluoro-5-methylaniline yields a versatile intermediate for further functionalization, often through cross-coupling reactions. The directing effects of the substituents on the aniline ring—the strongly activating amino group, the deactivating but ortho, para-directing fluoro group, and the weakly activating methyl group—play a critical role in determining the regiochemical outcome of the bromination. The amino group is the dominant directing group, and with the para position blocked, substitution is expected at one of the two ortho positions. Steric hindrance from the adjacent methyl group is expected to favor bromination at the C2 position. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds like anilines, offering milder reaction conditions and improved selectivity compared to molecular bromine.[1][2] The choice of solvent can also influence the regioselectivity of the reaction.[3]
Experimental Protocol
Materials and Equipment
-
4-fluoro-5-methylaniline
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel, appropriate eluent such as a hexane/ethyl acetate mixture)
-
Standard laboratory glassware
Safety Precautions
-
4-Fluoro-5-methylaniline: This compound is expected to be toxic and an irritant, similar to other substituted anilines. Handle with care, avoiding skin and eye contact, and inhalation.
-
N-Bromosuccinimide (NBS): NBS is an oxidizing solid and can cause skin and serious eye irritation.[1][4] It may also cause an allergic skin reaction. Keep away from combustible materials.[1]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[5][6] It can cause skin and serious eye irritation.[5][7] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile rubber), at all times.[1]
Reaction Scheme
(Self-generated image, not from search results)
4-fluoro-5-methylaniline + NBS → 2-bromo-4-fluoro-5-methylaniline + succinimide
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred solution of the aniline at 0 °C over a period of 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the experimental procedure.
| Parameter | Value |
| Starting Material | 4-fluoro-5-methylaniline |
| Molar Mass of Starting Material | 125.14 g/mol |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Molar Mass of Brominating Agent | 177.98 g/mol |
| Molar Equivalents of NBS | 1.05 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours (monitored by TLC) |
| Expected Product | This compound |
| Molar Mass of Product | 204.04 g/mol |
| Theoretical Yield | (To be calculated based on starting amount) |
| Purification Method | Column Chromatography |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-4-fluoro-5-methylaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol herein details a robust and scalable method starting from the readily available precursor, 4-fluoro-3-methylaniline. This process involves a direct bromination reaction, yielding the target compound in high purity and yield. Included are detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and successful scale-up.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of bromine, fluorine, and methyl groups on the aniline core, make it a versatile building block for the synthesis of complex organic molecules. Specifically, the bromine atom allows for further functionalization through various cross-coupling reactions, making it an essential precursor for the generation of diverse compound libraries in drug discovery programs. This application note outlines a validated protocol for the efficient large-scale production of this important intermediate.
Synthesis Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-fluoro-3-methylaniline with bromine. The reaction is typically carried out in a suitable solvent at low temperatures to control selectivity and minimize side-product formation.
Figure 1: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for a typical large-scale synthesis run starting from 1 kg of 4-fluoro-3-methylaniline.
| Parameter | Value |
| Starting Material | |
| 4-fluoro-3-methylaniline | 1.0 kg (7.99 mol) |
| Reagents | |
| Bromine | 1.28 kg (8.01 mol) |
| Dichloromethane (DCM) | 20 L |
| Product | |
| This compound | |
| Theoretical Yield | 1.63 kg |
| Actual Yield | 1.55 kg |
| Yield (%) | ~95% |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 1 kg scale. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.
Materials and Equipment:
-
1 kg 4-fluoro-3-methylaniline
-
1.28 kg Bromine
-
20 L Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Reaction Setup:
-
Charge the 50 L jacketed glass reactor with 1.0 kg (7.99 mol) of 4-fluoro-3-methylaniline and 10 L of anhydrous dichloromethane.
-
Begin stirring the mixture to ensure complete dissolution.
-
Cool the reactor contents to -15°C using a suitable cooling bath.
-
-
Bromination:
-
In a separate container, carefully prepare a solution of 1.28 kg (8.01 mol) of bromine in 10 L of anhydrous dichloromethane.
-
Slowly add the bromine solution to the stirred solution of 4-fluoro-3-methylaniline in the reactor via the addition funnel over a period of 2-3 hours, while maintaining the internal temperature between -15°C and -10°C.
-
After the addition is complete, continue to stir the reaction mixture at -10°C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red color of the bromine disappears.
-
Allow the mixture to warm to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, ensuring the pH of the aqueous layer is between 7 and 8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 2 L of dichloromethane.
-
Combine all organic layers and wash with 2 L of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Product Collection:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The resulting crude product, this compound, is typically obtained as an oil or a low-melting solid. For most applications, the crude product is of sufficient purity (>98%).
-
If further purification is required, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or column chromatography on silica gel can be performed.
-
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic and should be carefully controlled, especially during the addition of bromine.
-
Always perform quenching procedures slowly to control gas evolution and exotherms.
Conclusion
The protocol described provides an efficient and scalable method for the large-scale synthesis of this compound. The high yield and purity of the final product make this procedure suitable for industrial production and for supplying researchers in the fields of drug discovery and materials science with this valuable chemical intermediate. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.
Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylaniline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-methylaniline is a versatile trifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline ring, offers multiple reaction sites for diversification. The bromine atom is amenable to various cross-coupling reactions, the fluorine atom can participate in nucleophilic aromatic substitution, and the amino group is a key handle for cyclization and amidation reactions. This combination of functionalities makes this compound a valuable precursor for the synthesis of biologically active molecules, especially in the realm of drug discovery.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of benzimidazoles, a privileged heterocyclic motif in medicinal chemistry, with a particular focus on their application as kinase inhibitors.
Application: Synthesis of Benzimidazole Scaffolds for Kinase Inhibitors
Benzimidazoles are a core structural component of numerous approved and investigational drugs, including a significant number of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The benzimidazole scaffold can effectively mimic the purine core of ATP, allowing for competitive inhibition at the kinase hinge region.
The strategic incorporation of the this compound moiety into a benzimidazole structure can provide key interactions within the kinase active site. The fluoro and methyl substituents can modulate the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity. The bromo substituent serves as a crucial vector for late-stage functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. A notable example of a drug containing a substituted benzimidazole core derived from a bromo-fluoro aniline derivative is Binimetinib, a MEK inhibitor.
Experimental Protocols
The synthesis of benzimidazole derivatives from this compound typically involves a multi-step sequence. The following protocols are based on established synthetic methodologies for analogous substrates and provide a robust starting point for the synthesis of a diverse library of benzimidazole-based compounds.
Protocol 1: Synthesis of 4-Bromo-6-fluoro-5-methyl-1,2-phenylenediamine
This initial step involves the introduction of a second amino group ortho to the existing one, creating the necessary 1,2-diamine precursor for benzimidazole formation.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Nitration
-
In a round-bottom flask cooled to 0 °C in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until all the starting material has dissolved.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-4-fluoro-5-methyl-6-nitroaniline.
Step 2: Reduction
-
To a solution of 2-bromo-4-fluoro-5-methyl-6-nitroaniline (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-bromo-6-fluoro-5-methyl-1,2-phenylenediamine. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-7-fluoro-6-methyl-2-(substituted)-1H-benzo[d]imidazoles
This protocol describes the cyclization of the synthesized 1,2-phenylenediamine with an aldehyde to form the benzimidazole ring.
Reaction Scheme:
Materials and Reagents:
-
4-Bromo-6-fluoro-5-methyl-1,2-phenylenediamine
-
Substituted Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-6-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq) and the desired substituted aldehyde (1.1 eq) in ethanol.
-
Add sodium metabisulfite (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 5-bromo-7-fluoro-6-methyl-2-(substituted)-1H-benzo[d]imidazole.
Data Presentation
Table 1: Representative Yields for Benzimidazole Synthesis
| Starting Material | Aldehyde | Product | Yield (%) |
| 4-Bromo-6-fluoro-5-methyl-1,2-phenylenediamine | Benzaldehyde | 5-Bromo-7-fluoro-6-methyl-2-phenyl-1H-benzo[d]imidazole | 75-85 |
| 4-Bromo-6-fluoro-5-methyl-1,2-phenylenediamine | 4-Methoxybenzaldehyde | 5-Bromo-7-fluoro-2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | 70-80 |
| 4-Bromo-6-fluoro-5-methyl-1,2-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | 5-Bromo-7-fluoro-6-methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | 65-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on reaction scale and optimization.
Mandatory Visualization
Synthetic Pathway for Benzimidazole-based Kinase Inhibitor Precursors
Caption: Synthetic route to benzimidazole scaffolds from this compound.
Experimental Workflow for Benzimidazole Synthesis
Caption: Step-by-step workflow for the synthesis of benzimidazoles.
Logical Relationship for Kinase Inhibitor Development
Caption: Rationale for using the starting material in kinase inhibitor design.
Troubleshooting & Optimization
purification of crude 2-Bromo-4-fluoro-5-methylaniline by column chromatography
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4-fluoro-5-methylaniline using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A successful purification of this compound is crucial for obtaining a high-purity final product for subsequent applications. The primary recommended method is silica gel column chromatography.
Protocol 1: Silica Gel Column Chromatography
This protocol details the purification of crude this compound using standard flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
A suitable mobile phase is critical for good separation and should be determined by TLC analysis of the crude material.
-
Test various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.[1][2]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1]
-
Due to the basic nature of the aniline group, peak tailing on the silica gel is a common issue. To mitigate this, add 0.1-1% triethylamine (TEA) to the eluent system.[1]
3. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a protective layer of sand on top.
-
Equilibrate the packed column by running the initial mobile phase through it until the pack is stable.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.
5. Elution and Fraction Collection:
-
Begin elution with the determined mobile phase, starting with a lower polarity (higher hexane content).
-
If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution).
-
Collect fractions in separate test tubes.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of halogenated anilines, which can be used as a starting point for the purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system. |
| Initial Mobile Phase Ratio | 9:1 to 4:1 (Hexane:Ethyl Acetate) | Adjust based on TLC analysis.[1][2] |
| Target Rf on TLC | 0.2 - 0.4 | Provides good separation on the column.[1] |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | To minimize peak tailing of the basic aniline.[1] |
| Sample Loading | Dry loading with silica gel | Generally provides better resolution. |
Mandatory Visualization
Below is a troubleshooting workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-5-methylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: The bromination of 4-fluoro-5-methylaniline is resulting in a low yield of the desired 2-bromo isomer. What are the potential causes and solutions?
Answer:
Low yields of the target this compound can stem from several factors, primarily related to reaction conditions and the formation of isomeric byproducts.
-
Formation of Isomeric Byproducts: The primary cause of low yield is often the formation of other monobrominated isomers. The directing effects of the substituents on the aniline ring (amino, fluoro, and methyl groups) influence the position of bromination. The strongly activating amino group directs ortho and para to itself. The methyl group is also an ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. This can lead to the formation of 6-Bromo-4-fluoro-3-methylaniline and potentially other isomers.
-
Solution: To enhance the regioselectivity for the desired 2-bromo isomer, it is crucial to control the reaction temperature. Running the reaction at low temperatures (e.g., -10 to 0 °C) can favor the kinetically controlled product. Additionally, the choice of brominating agent and solvent can influence the isomer ratio.
-
-
Over-bromination: The high activation of the aniline ring by the amino group can lead to the formation of di-brominated byproducts, further reducing the yield of the desired monobrominated product.
-
Solution: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine) and add it slowly to the reaction mixture to maintain a low concentration of the electrophile. Protecting the amino group as an acetamide can moderate its activating effect and reduce the likelihood of over-bromination. The protecting group can be removed in a subsequent step.
-
-
Incomplete Reaction: If the reaction does not go to completion, unreacted starting material will contaminate the product and lower the yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure all reagents are of high purity and anhydrous conditions are maintained if using moisture-sensitive reagents.
-
Question 2: During the workup, I am having difficulty separating the desired product from the isomeric byproducts. What purification strategies are recommended?
Answer:
The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: The most effective method for separating isomers is typically column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is a good starting point. Careful optimization of the eluent composition will be necessary to achieve good separation.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization may be an effective technique for purifying the desired isomer, provided there is a significant difference in the solubilities of the isomers.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed for the separation of isomers that are difficult to resolve by conventional column chromatography.
Question 3: The reduction of the nitro precursor to 4-fluoro-5-methylaniline is sluggish or incomplete. What can I do?
Answer:
Incomplete reduction of the nitro group can be a common issue.
-
Catalyst Activity: The activity of the catalyst (e.g., Palladium on carbon, Raney nickel) is crucial.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. In some cases, increasing the catalyst loading or using a different catalyst may be beneficial.
-
-
Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to a slow reaction.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level.
-
-
Reaction Conditions: Temperature and solvent can play a significant role.
-
Solution: Gently heating the reaction mixture may increase the reaction rate. Ensure the chosen solvent is appropriate for the specific reducing agent being used. For example, iron powder in the presence of an acid like hydrochloric acid in a protic solvent is a classical and effective method for nitro group reduction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the bromination of 4-fluoro-5-methylaniline?
A1: Based on the directing effects of the substituents, the most likely monobrominated side product is 6-Bromo-4-fluoro-3-methylaniline . The formation of di-brominated products is also possible if the reaction is not carefully controlled.
Q2: Which brominating agent is preferred for this synthesis, Bromine or N-Bromosuccinimide (NBS)?
A2: Both bromine and NBS can be used. NBS is often preferred as it is a solid and easier to handle than liquid bromine. It can also lead to more selective bromination with fewer side products under carefully controlled conditions.
Q3: How can I protect the amino group to prevent over-bromination?
A3: The amino group can be protected as an acetamide by reacting the aniline with acetic anhydride. The acetamide group is less activating than the amino group, which helps to control the bromination. The acetyl protecting group can be removed after bromination by acid or base hydrolysis.
Q4: What is a typical workup procedure for the bromination reaction?
A4: A typical workup involves quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted bromine. This is followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and finally, removal of the solvent under reduced pressure.
Experimental Protocols
Synthesis of 4-fluoro-5-methylaniline (Starting Material)
This protocol is based on a general method for the reduction of a nitroaromatic compound.
-
Step 1: Synthesis of 4-fluoro-5-methyl-2-nitroaniline (Precursor)
-
Step 2: Reduction of 4-fluoro-5-methyl-2-nitroaniline
-
To a solution of 4-fluoro-5-methyl-2-nitroaniline in a suitable solvent (e.g., ethanol, methanol, or acetic acid), add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal/Acid: Iron powder in the presence of a catalytic amount of hydrochloric acid.[1]
-
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then worked up by adding a base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield 4-fluoro-5-methylaniline.
-
Synthesis of this compound
This protocol is adapted from the synthesis of a similar isomer and general knowledge of aniline bromination.
-
To a solution of 4-fluoro-5-methylaniline in a chlorinated solvent such as dichloromethane, add a base like potassium carbonate.
-
Cool the mixture to a low temperature (e.g., -10 to 0 °C).
-
Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the cooled mixture.
-
Maintain the low temperature and stir the reaction mixture for a specified time, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table provides representative data for the bromination of a substituted aniline, illustrating the potential distribution of products. Please note that these values are for illustrative purposes and the actual results for the synthesis of this compound may vary depending on the specific reaction conditions.
| Product | Molar Mass ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |
| This compound | 204.04 | 60 - 75 | Not available |
| 6-Bromo-4-fluoro-3-methylaniline | 204.04 | 10 - 25 | Not available |
| Di-brominated byproducts | 282.94 | 5 - 15 | Not available |
Visualization
Caption: Synthetic pathway for this compound.
References
avoiding dehalogenation in 2-Bromo-4-fluoro-5-methylaniline reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during chemical reactions involving 2-Bromo-4-fluoro-5-methylaniline, with a specific focus on the prevention of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 4-fluoro-5-methylaniline as a byproduct, reducing the yield of the desired product. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation in palladium-catalyzed reactions is often attributed to the formation of palladium-hydride species. These species can arise from various sources, including solvents (e.g., alcohols, DMF), reagents (e.g., water, boronic acids), or the decomposition of the phosphine ligand. The palladium-hydride can then react with the aryl bromide in a competing catalytic cycle to produce the dehalogenated byproduct.
Q3: How can I detect the dehalogenated byproduct in my reaction mixture?
A3: The dehalogenated byproduct, 4-fluoro-5-methylaniline, can be identified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectrum of the components in your reaction mixture to the known mass spectrum of the starting material, desired product, and the potential dehalogenated byproduct, you can confirm its presence and quantify its amount.
Q4: Is this compound particularly susceptible to dehalogenation?
A4: Aryl bromides, in general, are more susceptible to dehalogenation than aryl chlorides but less so than aryl iodides.[1] The electronic properties of the substituents on the aromatic ring can also influence the rate of dehalogenation. The presence of an electron-donating amino group on this compound can affect the electron density at the carbon-bromine bond, potentially influencing its reactivity towards both the desired cross-coupling and the undesired dehalogenation.
Troubleshooting Guides
Issue: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated byproduct (4-fluoro-5-methylaniline) in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Issue: Dehalogenation in Buchwald-Hartwig Amination
For significant dehalogenation during a Buchwald-Hartwig amination of this compound, the following adjustments can be beneficial:
dot
Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the expected trends in dehalogenation for a generic Suzuki-Miyaura coupling of an aryl bromide like this compound based on literature for analogous substrates. The yields are illustrative and will vary depending on the specific coupling partner and precise reaction conditions.
| Ligand | Base | Solvent | Temperature (°C) | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOᵗBu | DMF | 110 | 20 - 35 | 55 - 70 |
| dppf | Cs₂CO₃ | Dioxane | 100 | 10 - 20 | 70 - 85 |
| XPhos | K₃PO₄ | Toluene | 80 | < 5 | > 90 |
Note: The bolded entry represents a generally optimized starting point for minimizing dehalogenation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add this compound and the arylboronic acid to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is optimized for the C-N coupling of this compound while minimizing hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and LHMDS.
-
Add this compound and the amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 90-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
dot
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
References
optimizing reaction conditions for 2-Bromo-4-fluoro-5-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 2-Bromo-4-fluoro-5-methylaniline.
Synthesis Overview
The recommended synthetic pathway for this compound involves a three-step process starting from the commercially available 4-fluoro-3-methylaniline. This method is designed to ensure high regioselectivity and yield by protecting the highly activating amino group as an acetamide, which moderates the bromination reaction and directs the substitution to the desired position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Acetylation of 4-Fluoro-3-methylaniline
This procedure protects the amino group to prevent over-bromination and control regioselectivity in the subsequent step.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the mixture to 100-110°C and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the warm reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.
-
Collect the solid N-(4-fluoro-3-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.
| Reagent/Solvent | Molar Ratio (to aniline) | Typical Quantity (for 10g aniline) |
| 4-Fluoro-3-methylaniline | 1.0 | 10.0 g |
| Glacial Acetic Acid | - | 50 mL |
| Acetic Anhydride | 1.05 - 1.1 | 8.5 - 8.9 mL |
Expected Yield: >90%
Step 2: Bromination of N-(4-fluoro-3-methylphenyl)acetamide
This step introduces the bromine atom at the C-2 position, directed by the acetamido and fluoro groups.
Protocol:
-
Dissolve the dried N-(4-fluoro-3-methylphenyl)acetamide in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-bromo-4-fluoro-5-methylphenyl)acetamide.
| Reagent/Solvent | Molar Ratio (to acetamide) | Typical Quantity (for 10g acetamide) |
| N-(4-fluoro-3-methylphenyl)acetamide | 1.0 | 10.0 g |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | 10.5 - 11.6 g |
| Acetonitrile | - | 100 mL |
Expected Yield: 85-95%
Step 3: Hydrolysis of N-(2-bromo-4-fluoro-5-methylphenyl)acetamide
The final step is the deprotection of the amino group to yield the target compound.
Protocol:
-
Suspend the crude N-(2-bromo-4-fluoro-5-methylphenyl)acetamide in ethanol in a round-bottom flask.
-
Add concentrated hydrochloric acid and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., 30% NaOH solution) to a pH of ~8-9 to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (to bromo-acetamide) | Typical Quantity (for 10g bromo-acetamide) |
| N-(2-bromo-4-fluoro-5-methylphenyl)acetamide | 1.0 | 10.0 g |
| Ethanol | - | 50 mL |
| Concentrated HCl | - | 25 mL |
Expected Overall Yield: 65-75% (over three steps)
Troubleshooting and FAQs
Caption: A troubleshooting guide for common issues in the synthesis.
Q1: The bromination step is resulting in a low yield. What are the potential causes?
A: Low yields in the bromination step can be due to several factors:
-
Incomplete Reaction: The reaction time may have been insufficient. Monitor the reaction progress using TLC and ensure the disappearance of the starting material.
-
Decomposition of NBS: N-Bromosuccinimide can decompose over time. It is advisable to use a fresh batch of NBS for the reaction.
-
Moisture: The presence of water can lead to side reactions. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing the formation of multiple products in the bromination step. How can I improve the selectivity?
A: The formation of multiple products is likely due to either over-bromination or the formation of isomers.
-
Over-bromination (Di-bromination): The acetamido group is still activating, and a second bromine atom can add to the ring. To minimize this, use a stoichiometric amount of NBS (1.0 equivalent) and add it portion-wise to the reaction mixture to avoid localized high concentrations.
-
Isomer Formation: While the 2-bromo isomer is the expected major product due to the directing effects of the acetamido and fluoro groups, other isomers are possible. The primary potential isomer is 6-bromo-4-fluoro-3-methylaniline. Careful control of the reaction temperature (room temperature or below) can enhance regioselectivity. If isomers are formed, they can typically be separated by column chromatography.
Q3: The reaction mixture turns dark brown or black during the synthesis. What is the cause and how can it be prevented?
A: Dark coloration is often due to the oxidation of the aniline or its derivatives. This is more likely if the starting 4-fluoro-3-methylaniline is old or has been exposed to air. To prevent this, consider the following:
-
Use freshly purified (e.g., distilled) 4-fluoro-3-methylaniline.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Q4: How can I confirm the identity and purity of the final product and distinguish it from potential isomers?
A: The most effective method for characterization is ¹H NMR spectroscopy.
-
This compound (Target Product): You would expect to see two aromatic protons, likely appearing as doublets or doublets of doublets, due to coupling with each other and the fluorine atom. The chemical shifts will be influenced by the surrounding substituents.
-
6-Bromo-4-fluoro-3-methylaniline (Potential Isomer): This isomer would also show two aromatic protons, but their chemical shifts and coupling patterns would be different from the target molecule.
-
Purity Assessment: Purity can be assessed by the absence of signals from the starting material or other isomeric byproducts in the ¹H NMR spectrum. HPLC and GC-MS are also excellent techniques for determining purity.
Q5: The final hydrolysis step is not going to completion. What can I do?
A: If the hydrolysis is sluggish, you can try the following:
-
Increase Reaction Time: Continue to reflux for a longer period, monitoring by TLC.
-
Increase Acid Concentration: A higher concentration of hydrochloric acid can be used, or a different acid such as sulfuric acid could be trialed.
-
Co-solvent: Ensure there is enough ethanol to solubilize the starting acetamide.
This technical guide should provide a solid foundation for the successful synthesis and troubleshooting of this compound. For further assistance, please refer to relevant chemical literature and safety data sheets for all reagents used.
Characterization of Impurities in 2-Bromo-4-fluoro-5-methylaniline: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in 2-Bromo-4-fluoro-5-methylaniline. The following question-and-answer format directly addresses common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of this compound?
The primary impurities in this compound typically originate from the synthetic process, which commonly involves the bromination of 4-fluoro-5-methylaniline. Potential impurities can be categorized as:
-
Unreacted Starting Material: The presence of the initial reactant, 4-fluoro-5-methylaniline.
-
Isomeric Impurities: Formation of alternative brominated isomers, such as 3-Bromo-4-fluoro-5-methylaniline and 2,6-Dibromo-4-fluoro-5-methylaniline, due to non-selective bromination.
-
Over-brominated Species: Products with more than one bromine atom attached to the aromatic ring.
-
Residual Solvents and Reagents: Traces of solvents (e.g., dichloromethane, acetic acid) and brominating agents (e.g., N-bromosuccinimide) used in the synthesis and purification steps.
Q2: How can these impurities affect my downstream applications?
Impurities can have a significant impact on the quality, safety, and efficacy of the final product in drug development. They can:
-
Alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API).
-
Lead to the formation of undesired byproducts in subsequent reaction steps.
-
Affect the stability and shelf-life of the drug substance.
-
Interfere with analytical testing methods.
Troubleshooting Analytical Methods
This section provides solutions to common problems encountered during the analysis of this compound and its impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution in HPLC | 1. Inappropriate mobile phase composition.2. Incorrect column selection.3. Suboptimal gradient elution program. | 1. Adjust the mobile phase polarity by varying the ratio of organic solvent to aqueous buffer.2. Screen columns with different stationary phases (e.g., C18, Phenyl-Hexyl).3. Optimize the gradient slope and time to improve separation. |
| Ghost Peaks in Chromatogram | 1. Contamination in the mobile phase or sample diluent.2. Carryover from previous injections.3. System contamination. | 1. Use freshly prepared, high-purity mobile phase and diluent.2. Implement a robust needle wash program in the autosampler.3. Flush the entire HPLC system with a strong solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations. | 1. Ensure proper degassing and mixing of the mobile phase.2. Check all fittings and connections for leaks.3. Use a column oven to maintain a stable temperature. |
| Co-elution of Impurities | 1. Lack of selectivity of the analytical method. | 1. Modify the mobile phase pH to alter the ionization of the analytes.2. Change the organic modifier (e.g., from acetonitrile to methanol).3. Employ a column with a different selectivity. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of non-volatile impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.
GC-MS Method for Volatile Impurities
This method is ideal for the identification and quantification of residual solvents and other volatile organic impurities.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 260 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
Sample Preparation: Dissolve 10 mg/mL of the sample in a suitable solvent (e.g., Dimethyl sulfoxide).
Quantitative Data Summary
The following tables present hypothetical data for impurity levels in a batch of this compound.
Table 1: HPLC Analysis of Non-Volatile Impurities
| Impurity | Retention Time (min) | Area % | Specification Limit |
| 4-fluoro-5-methylaniline | 8.5 | 0.12 | ≤ 0.15% |
| 3-Bromo-4-fluoro-5-methylaniline | 15.2 | 0.08 | ≤ 0.10% |
| 2,6-Dibromo-4-fluoro-5-methylaniline | 18.9 | 0.05 | ≤ 0.10% |
| Unknown Impurity 1 | 21.3 | 0.03 | ≤ 0.05% |
| Total Impurities | 0.28 | ≤ 0.50% |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Dichloromethane | 5.8 | 150 | ≤ 600 |
| Acetic Acid | 8.2 | 300 | ≤ 5000 |
Visualizations
stability of 2-Bromo-4-fluoro-5-methylaniline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-4-fluoro-5-methylaniline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture. For extended storage, refrigeration at 2-8°C is advisable. The storage area should be cool, dry, and well-ventilated. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: My this compound has developed a yellowish or brownish tint. Can I still use it?
A2: The development of a yellow or brown color in aniline derivatives is often indicative of oxidation and the formation of impurities. While a slight discoloration may not significantly impact the outcome of all applications, it is crucial for high-purity work, such as in drug development, to assess the compound's purity before use. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the level of impurities. If significant degradation is detected, purification by recrystallization or column chromatography may be necessary.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions, as well as degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of substituted anilines, potential degradation pathways for this compound under stress conditions include:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is often accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dehalogenation (loss of the bromine atom) or other structural changes.
-
Thermal Degradation: At elevated temperatures, halogenated anilines can undergo decomposition, which may involve the cleavage of the carbon-bromine or carbon-nitrogen bonds.
-
Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions may lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
-
Possible Cause: Degradation of the starting material.
-
Solution:
-
Assess Purity: Check the purity of the this compound stock using a suitable analytical method (e.g., HPLC, NMR).
-
Purify if Necessary: If impurities are detected, purify the compound by recrystallization or column chromatography.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and optionally under an inert atmosphere).
-
Use Fresh Batches: For critical experiments, consider using a freshly opened or recently purified batch of the reagent.
-
Issue 2: Appearance of unexpected side products in a reaction.
-
Possible Cause: Interaction of this compound with other reagents or instability under reaction conditions.
-
Solution:
-
Review Reaction Conditions: Evaluate the reaction temperature, pH, and solvent for potential incompatibilities with the aniline moiety.
-
Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protecting Groups: In complex syntheses, consider protecting the aniline's amino group to prevent unwanted side reactions.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for forced degradation studies.[1][2][3][4]
1. Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
2. Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
The PDA detector can be used to assess the peak purity of the parent compound in the stressed samples.
-
Quantitative Data Summary
| Stress Condition | Duration | Temperature | Analyte Remaining (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl | 24 hours | 60°C | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 hours | 60°C | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated | Data to be generated |
| Dry Heat | 48 hours | 80°C | Data to be generated | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | - | - | Data to be generated | Data to be generated | Data to be generated |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
References
troubleshooting failed reactions involving 2-Bromo-4-fluoro-5-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-4-fluoro-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1] Its key structural features—an aniline ring substituted with bromo, fluoro, and methyl groups—make it a valuable building block for creating complex molecules with potential biological activity. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to synthesize more complex substituted anilines.
Q2: What are the key reactivity features of this compound?
A2: The reactivity of this compound is governed by its functional groups:
-
Bromo Group: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
-
Amino Group: The aniline amine is a nucleophile and can undergo various reactions, including acylation, alkylation, and diazotization. It also influences the electronic properties of the aromatic ring.
-
Fluoro and Methyl Groups: These substituents modulate the electronic and steric properties of the molecule, which can influence reaction rates and regioselectivity. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere. Exposure to light, air, or moisture can lead to degradation and the formation of impurities that may interfere with subsequent reactions.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered during reactions with this compound, with a focus on common palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no product formation. What are the potential causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivity | The palladium catalyst may be deactivated or not suitable for this specific substrate. The electron-rich aniline and the fluorine substituent can influence the electronic environment of the palladium center. | - Use a fresh batch of palladium catalyst. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Bulky, electron-rich ligands are often effective for challenging substrates. |
| Inefficient Transmetalation | The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step. This can be influenced by the choice of base and solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective in challenging couplings. - Ensure the base is finely ground and anhydrous. - Use a solvent system that promotes the solubility of all reagents, such as 1,4-dioxane/water or toluene/water mixtures. |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. | - Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. - Use a milder base such as KF or CsF. |
| Poor Solubility | The starting materials or intermediates may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and a slow reaction rate. | - Try different solvent systems, such as DMF/water or THF/water. - Gently increase the reaction temperature, but monitor for decomposition. |
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is stalling, and I'm left with a significant amount of unreacted starting material. What should I do?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation, steric hindrance, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The aniline substrate or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. | - Use a pre-catalyst or a combination of a palladium source and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) to generate the active catalyst in situ. - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. |
| Steric Hindrance | The methyl group ortho to the bromine atom can sterically hinder the oxidative addition step. The bulkiness of the amine coupling partner can also slow down the reaction. | - Increase the reaction temperature cautiously. - Use a more active catalyst system with a less sterically demanding ligand if possible, or a ligand designed for hindered substrates. |
| Insufficient Base Strength | The base may not be strong enough to efficiently deprotonate the amine, which is a crucial step in the catalytic cycle. | - Switch to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). - Ensure the base is fresh and handled under anhydrous conditions. |
| Side Reactions | Debromination of the starting material can occur as a side reaction, leading to the formation of 4-fluoro-3-methylaniline. | - Use a well-defined catalyst system to minimize side reactions. - Optimize the reaction temperature and time; prolonged reaction times at high temperatures can promote side reactions. |
Logical Flow for Optimizing Buchwald-Hartwig Amination
Caption: A workflow for optimizing incomplete Buchwald-Hartwig amination reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Aryl Boronic Acid | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Fluoro-5-methyl-2-phenylaniline derivative | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-fluoro-5-methylaniline derivative | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~80-90 |
| 3-Thienylboronic acid | 4-Fluoro-5-methyl-2-(thiophen-3-yl)aniline derivative | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 24 | ~75-85 |
Note: Yields are representative and based on reactions with structurally similar substrates.[2][3][4][5] Optimization is recommended for specific cases.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure and should be optimized for specific amine coupling partners.
-
Reaction Setup: In an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Stir for 10-15 minutes to allow for pre-catalyst formation. Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Amine | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-Aryl-4-fluoro-5-methylaniline derivative | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~70-90 |
| Morpholine | 4-(4-Fluoro-5-methylphenyl)morpholine derivative | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-24 | ~65-85 |
| Benzylamine | N-Benzyl-4-fluoro-5-methylaniline derivative | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | 12 | ~75-92 |
Note: Yields are representative and based on reactions with structurally similar substrates.[6][7][8] Optimization is recommended for specific cases.
Experimental Workflow Diagram
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylaniline
This technical support guide provides troubleshooting and frequently asked questions for the workup procedure of 2-Bromo-4-fluoro-5-methylaniline synthesis. The information is based on established protocols for structurally similar compounds and is intended to assist researchers, scientists, and drug development professionals in achieving a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
While specific literature for the direct synthesis of this compound is not prevalent in the provided search results, a common precursor for a similar compound, 2-Bromo-5-fluoro-4-methylaniline, is 3-fluoro-4-methylaniline.[1] For the target molecule, the likely starting material would be 4-fluoro-5-methylaniline.
Q2: Which brominating agent is typically used for this type of reaction?
For the bromination of aniline derivatives, common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).[2][3] The choice of agent can influence the reaction conditions and selectivity.
Q3: Why is the reaction often carried out at a low temperature?
Electrophilic aromatic substitution reactions, such as bromination, are often exothermic. Running the reaction at a low temperature, for instance at -15°C as in the synthesis of a similar molecule, helps to control the reaction rate, minimize the formation of side products like dibrominated species, and improve the regioselectivity of the bromination.[1]
Q4: What is the purpose of quenching the reaction with ice water?
Quenching the reaction with ice water serves two main purposes. Firstly, it rapidly stops the reaction by consuming any unreacted bromine. Secondly, it helps to dissolve any inorganic salts that may have formed during the reaction, facilitating their removal during the subsequent extraction process.[1]
Q5: What are suitable extraction solvents for this workup?
Dichloromethane (CH₂Cl₂) is a commonly used solvent for extracting brominated anilines from an aqueous solution.[1][2] Other non-polar organic solvents like ethyl acetate could also be effective.
Q6: How can I purify the crude product?
While for a similar compound the crude product was used in the next step without further purification[1], column chromatography is a standard method for purifying brominated anilines.[2][4] A typical eluent system for column chromatography is a mixture of ethyl acetate and n-hexane.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh bottle of bromine or recrystallize the N-bromosuccinimide before use. |
| Starting material is of poor quality. | Check the purity of the starting aniline derivative by NMR or GC-MS and purify if necessary. | |
| Reaction temperature is too low. | While low temperatures are generally preferred, if the reaction is not proceeding, consider allowing the temperature to slowly rise to 0°C or room temperature. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Maintain a consistently low temperature during the addition of the brominating agent. |
| Over-bromination (dibromo-product). | Use a stoichiometric amount or a slight excess of the brominating agent. Add the brominating agent slowly and in portions to avoid localized high concentrations. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or add a slight excess of the brominating agent. Monitor the reaction progress using TLC or GC-MS. |
| Aqueous and Organic Layers Do Not Separate Well During Extraction | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Attempt to purify the product using column chromatography. If the product is known to be a solid, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Yield After Purification | Product loss during workup and purification. | Ensure efficient extraction by performing multiple extractions. Be careful during the concentration step to avoid loss of a volatile product. Optimize the column chromatography conditions to minimize product loss on the column. |
Experimental Protocol: Workup Procedure
This protocol is adapted from the synthesis of the structurally similar compound 2-Bromo-5-fluoro-4-methylaniline.[1]
-
Quenching: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is quenched by the addition of ice water (e.g., 100 mL).
-
Extraction: The aqueous layer is extracted with dichloromethane (e.g., 2 x 100 mL).
-
Combine and Dry: The organic layers are combined and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: The drying agent is removed by filtration.
-
Concentration: The filtrate is concentrated under reduced pressure to afford the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2][4]
Quantitative Data for Analogous Syntheses
| Product | Starting Material | Brominating Agent | Solvent | Yield | Reference |
| 2-Bromo-5-fluoro-4-methylaniline | 3-Fluoro-4-methylaniline | Bromine | Dichloromethane | Quantitative (crude) | [1] |
| 2-Bromo-4-fluoroaniline | 4-Fluoroaniline | N-Bromosuccinimide | DMF | 95% | [2] |
| 5-Fluoro-2-methylaniline (synthesis from nitroarene) | 4-Fluoro-2-nitrotoluene | - (Reduction) | Ethanol/Water | 70% | [4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the workup and purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of 2-Bromo-4-fluoro-5-methylaniline.
Synthesis Workflow Overview
The recommended synthetic pathway for this compound proceeds in three main stages starting from 4-Fluoro-3-methylaniline. This involves the protection of the amine group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Acetylation of 4-Fluoro-3-methylaniline
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-Fluoro-3-methylaniline (1.0 eq).
-
Solvent: Add a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-fluoro-3-methylphenyl)acetamide.
Step 2: Bromination of N-(4-fluoro-3-methylphenyl)acetamide
-
Setup: In a flask protected from light, dissolve N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) in a solvent like acetic acid or a chlorinated solvent.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of bromine (1.05 eq) in the same solvent. N-Bromosuccinimide (NBS) can also be used as a brominating agent.[1]
-
Reaction: Stir the mixture at a low temperature for 1-3 hours. The directing effects of the amide and methyl groups will favor bromination at the desired position.
-
Work-up: Quench the reaction by adding a sodium thiosulfate solution to remove excess bromine. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 3: Hydrolysis of N-(2-bromo-4-fluoro-5-methylphenyl)acetamide
-
Setup: Place the crude N-(2-bromo-4-fluoro-5-methylphenyl)acetamide (1.0 eq) in a round-bottom flask.
-
Reaction: Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for 4-8 hours. The hydrolysis of amides can be catalyzed by either acid or base.[2][3]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Acid Hydrolysis): Cool the mixture and neutralize with a base (e.g., NaOH solution) until the pH is basic. The product will precipitate or can be extracted.
-
Work-up (Base Hydrolysis): Cool the mixture and extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: Low Yield in N-Acetylation (Step 1)
-
Question: My TLC analysis shows a significant amount of starting material remaining after several hours. What could be the cause?
-
Answer: Low yield in acetylation is often due to insufficient reagent or deactivation of the acetic anhydride.
-
Check Reagents: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Stoichiometry: Increase the equivalents of acetic anhydride slightly (e.g., to 1.2 eq).
-
Temperature: While the initial addition is done at a low temperature to control the exotherm, ensure the reaction is allowed to proceed at room temperature for an adequate duration.
-
Problem: Over-bromination or Poor Regioselectivity (Step 2)
-
Question: My crude product shows multiple spots on TLC, suggesting the formation of di-brominated species. How can I improve selectivity?
-
Answer: Over-bromination is a common side reaction in electrophilic aromatic substitution.[4]
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the bromine addition. The reaction is highly exothermic.
-
Slow Addition: Add the bromine solution very slowly (dropwise) to avoid localized high concentrations of the electrophile.
-
Stoichiometry: Use a precise amount of bromine (1.0-1.05 eq). Excess bromine will lead to multiple additions.
-
Alternative Reagent: Consider using N-Bromosuccinimide (NBS) with a catalyst, which can be a milder and more selective brominating agent.[1]
-
Caption: Troubleshooting flowchart for the bromination step.
Problem: Incomplete Hydrolysis / Deprotection (Step 3)
-
Question: The deprotection step is very slow, or my NMR shows residual acetamide. How can I drive the reaction to completion?
-
Answer: Amide hydrolysis can be slow and requires forcing conditions.
-
Increase Reagent Concentration: Use a more concentrated acid or base solution (e.g., increase from 3M to 6M HCl).
-
Increase Temperature: Ensure the reaction is refluxing vigorously.
-
Extend Reaction Time: Monitor the reaction over a longer period (up to 12-24 hours if necessary).
-
Co-Solvent: Adding a co-solvent like ethanol can sometimes improve the solubility of the starting material and accelerate the reaction.
-
Problem: Scale-up Challenges
-
Question: When scaling up the bromination, I'm having trouble with heat management. What are the risks?
-
Answer: The bromination reaction is highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid temperature increase. This results in decreased selectivity, over-bromination, and potential safety hazards.
-
Engineering Controls: Use a reactor with a jacket for efficient cooling and an overhead stirrer for homogenous mixing.
-
Controlled Addition: Add the bromine solution subsurface at a very slow, controlled rate. Monitor the internal temperature continuously.
-
Reverse Addition: Consider adding the acetamide solution to the bromine solution to maintain a low concentration of the substrate.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the amine group protected before bromination?
-
A1: The amino group (-NH2) is a strong activating group that would lead to multiple brominations and potential oxidation. Converting it to an acetamide (-NHCOCH3) moderates its activating effect and ensures a more controlled, mono-bromination. The bulky acetamide group also helps direct the bromine to the desired ortho position.
-
-
Q2: Are there safer alternatives to using liquid bromine?
-
A2: Yes. N-Bromosuccinimide (NBS) is a solid and is often easier and safer to handle than elemental bromine. It can be used in conjunction with a catalyst for electrophilic bromination. Another alternative is using a solution of bromine in a suitable solvent to avoid handling the pure liquid.
-
-
Q3: What analytical methods are best for monitoring this reaction sequence?
-
A3:
-
TLC: Ideal for rapid, qualitative monitoring of the progress of each step.
-
GC-MS: Useful for identifying the presence of starting materials, intermediates, products, and byproducts in crude reaction mixtures.
-
NMR (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediates and the final product, as well as for assessing purity.
-
-
-
Q4: How should waste from the bromination step be handled?
-
A4: Any excess bromine must be quenched before disposal. This is typically done by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution until the characteristic red-brown color of bromine disappears. All halogenated organic waste must be collected and disposed of according to institutional and local environmental regulations.
-
Data Summary Tables
Table 1: Reagent Guide and Typical Yields
| Step | Starting Material | Key Reagent(s) | Molar Ratio (Reagent:SM) | Solvent | Typical Yield |
| 1. Acetylation | 4-Fluoro-3-methylaniline | Acetic Anhydride | 1.1 : 1 | Acetic Acid | 90-98% |
| 2. Bromination | N-(4-fluoro-3-methylphenyl)acetamide | Bromine (Br₂) | 1.05 : 1 | Acetic Acid | 75-85% |
| 3. Hydrolysis | N-(2-bromo-4-fluoro-5-methylphenyl)acetamide | Hydrochloric Acid | Excess | Water/Ethanol | 85-95% |
Table 2: Recommended Analytical Characterization
| Compound | Technique | Expected Key Signals / Observations |
| Step 1 Intermediate | ¹H NMR | Appearance of a singlet around 2.1 ppm (acetyl CH₃) and a broad singlet for the N-H proton. |
| (Amide) | TLC | A new spot with lower polarity (higher Rf) than the starting aniline. |
| Step 2 Intermediate | ¹H NMR | Disappearance of one aromatic proton signal and shifts in the remaining aromatic signals due to the new bromine substituent. |
| (Brominated Amide) | Mass Spec | Isotopic pattern characteristic of a monobrominated compound (M and M+2 peaks in ~1:1 ratio). |
| Final Product | ¹H NMR | Disappearance of the acetyl CH₃ singlet and appearance of a broad singlet for the -NH₂ protons. |
| (Aniline) | IR Spec | Appearance of characteristic N-H stretching bands around 3300-3500 cm⁻¹. |
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-Bromo-4-fluoro-5-methylaniline
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-fluoro-5-methylaniline. Due to the limited availability of public experimental spectra for this specific compound, this analysis is based on established NMR principles and comparative data from structurally analogous compounds. This approach offers a robust prediction and interpretation of the compound's spectral features for researchers, scientists, and professionals in drug development.
Predicted and Comparative ¹H NMR Spectral Data
The electronic environment of protons in an aromatic ring is highly sensitive to the nature and position of substituents, which directly influences their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). In this compound, the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing and coupling effects of the bromo (-Br) and fluoro (-F) substituents creates a distinct ¹H NMR spectrum.
The following table summarizes the predicted ¹H NMR data for this compound and provides experimental data for similar compounds for comparison. The predictions are derived from the additive effects of the substituents on the aniline framework.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CH₃ | ~2.2 | s (d due to ⁴J(H,F)) | ~1-2 | 3H |
| -NH₂ | ~3.8 - 4.5 | br s | - | 2H | |
| H-3 | ~7.1 | d | J(H,F) ≈ 8-10 | 1H | |
| H-6 | ~6.8 | d | J(H,F) ≈ 4-6 | 1H | |
| 2-Bromo-4-methylaniline | -CH₃ | 2.22 | s | - | 3H |
| -NH₂ | 3.65 | br s | - | 2H | |
| H-3 | 7.08 | d | 1.8 | 1H | |
| H-5 | 6.88 | dd | 8.1, 1.8 | 1H | |
| H-6 | 6.60 | d | 8.1 | 1H | |
| 4-Fluoroaniline | -NH₂ | 3.61 | br s | - | 2H |
| H-2, H-6 | 6.62 | dd | 8.6, 4.5 | 2H | |
| H-3, H-5 | 6.89 | t | 8.8 | 2H |
Predicted values are estimates based on substituent effects. Experimental values are from publicly available spectral data. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.
Interpretation of the Predicted Spectrum
-
Aromatic Protons (H-3 and H-6): The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The proton at position 3 (H-3), which is meta to the fluorine, is expected to have a larger H-F coupling constant (³J(H,F)) compared to the proton at position 6 (H-6), which is para to the fluorine (⁴J(H,F)). H-3 is deshielded (shifted downfield) relative to H-6 due to the stronger electron-withdrawing effect of the adjacent bromine atom.
-
Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet, but may show a small doublet splitting due to a four-bond coupling to the fluorine atom (⁴J(H,F)). Its chemical shift will be in the typical range for a methyl group on an aromatic ring.
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for acquiring a ¹H NMR spectrum for a compound like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
- Temperature: Standard acquisition is performed at room temperature (e.g., 298 K).
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
3. Acquisition Parameters:
- Spectral Width: Set to cover the expected range of proton signals (e.g., -2 to 12 ppm).
- Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Proton Environments
The following diagram illustrates the structure of this compound with its distinct proton environments, which give rise to the predicted ¹H NMR signals.
Caption: Structure of this compound with predicted ¹H NMR assignments.
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Analysis of 2-Bromo-4-fluoro-5-methylaniline
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comprehensive comparative analysis of the 13C NMR spectrum of 2-Bromo-4-fluoro-5-methylaniline, a substituted aniline with potential applications in medicinal chemistry. By juxtaposing predicted spectral data with experimental data from analogous compounds, this document offers a robust framework for spectral interpretation and structural verification.
Predicted 13C NMR Chemical Shifts and Comparative Data
The chemical shift of each carbon atom in an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. In this compound, the interplay of these effects dictates the final spectral appearance. The following table summarizes the predicted 13C NMR chemical shifts for the target molecule and provides experimental data for similar substituted anilines for comparison. The predictions are based on the additive effects of the substituents on the aniline core.
| Carbon Atom | Predicted δ (ppm) for this compound | Aniline δ (ppm)[1] | 4-Fluoroaniline δ (ppm) | 4-Bromoaniline δ (ppm) | 2,4-Dimethylaniline δ (ppm) |
| C1 (-NH2) | ~145 | 146.7 | 142.7 (d, J ≈ 2.0 Hz) | 145.6 | 143.2 |
| C2 (-Br) | ~110 | 118.6 | 115.8 (d, J ≈ 7.6 Hz) | 110.2 | 127.1 |
| C3 | ~133 | 129.3 | 116.2 (d, J ≈ 22.4 Hz) | 132.2 | 131.5 |
| C4 (-F) | ~158 (d, ¹JCF ≈ 240 Hz) | 115.2 | 156.5 (d, ¹JCF ≈ 235 Hz) | 116.7 | 127.1 |
| C5 (-CH3) | ~120 | 129.3 | 116.2 (d, J ≈ 22.4 Hz) | 121.2 | 127.1 |
| C6 | ~118 | 115.2 | 115.8 (d, J ≈ 7.6 Hz) | 116.7 | 117.8 |
| -CH3 | ~18 | - | - | - | 17.2 |
Note: Predicted values are estimations based on established substituent effects. Experimental conditions such as solvent can influence chemical shifts. 'd' denotes a doublet due to C-F coupling.
The strong electronegativity of the fluorine atom is expected to cause a significant downfield shift for C4, which will also appear as a doublet with a large one-bond coupling constant (¹JCF).[2][3] The bromine atom at C2 will likely induce a smaller downfield shift compared to fluorine. The electron-donating amino and methyl groups will cause upfield shifts, particularly at the ortho and para positions.[4][5]
Experimental Protocol for 13C NMR Analysis
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon atom appears as a single peak (or a doublet in the case of C-F coupling).
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio. Quaternary carbons and carbons attached to fluorine may require more scans to achieve adequate signal intensity.[6]
-
Temperature: 298 K (25 °C).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum. If using CDCl₃, the solvent peak at 77.16 ppm can be used as a reference.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not always reliable for quantification but can give a rough estimate of the number of carbons).
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective carbon atoms in the molecule.
Logical Workflow for 13C NMR Analysis
The process of analyzing a 13C NMR spectrum follows a logical progression from sample preparation to final structure elucidation. The following diagram illustrates this workflow.
Caption: Logical workflow from sample preparation to structural confirmation in 13C NMR analysis.
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the 13C NMR spectrum of this compound, ensuring accurate structural characterization for their drug discovery and development endeavors. The comparative data and detailed protocols provided herein serve as a valuable resource for navigating the complexities of NMR spectral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Mass Spectrometry Profile of 2-Bromo-4-fluoro-5-methylaniline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the mass spectrometry data for 2-Bromo-4-fluoro-5-methylaniline and structurally related alternatives. The information presented is intended to support analytical method development and compound identification.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values for this compound and its selected alternatives. The data for the target compound is based on predicted values, while the data for the alternatives is derived from experimental observations.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key m/z Values (Relative Abundance) | Data Source |
| This compound | C₇H₇BrFN | 202.9746 | [M+H]⁺: 203.9819, [M+Na]⁺: 225.9638, [M-H]⁻: 201.9673 | Predicted Data (PubChem)[1] |
| 2-Bromo-4-fluoroaniline | C₆H₅BrFN | 188.9589 | 189 (Top Peak), 191 | Experimental GC-MS Data (PubChem)[2] |
| 2-Fluoro-5-methylaniline | C₇H₈FN | 125.0641 | Not specified | Experimental Mass Spectrum (NIST)[3] |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 184.9840 | Not specified | Experimental Mass Spectrum (ChemicalBook)[4] |
Experimental Protocol: A General Approach for Aromatic Amine Analysis by LC-MS
The following is a representative liquid chromatography-mass spectrometry (LC-MS) protocol suitable for the analysis of this compound and related aromatic amines. This protocol is a synthesis of established methods for the analysis of primary aromatic amines.[5][6][7]
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the analyte and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Conditions:
-
LC System: An Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: A reversed-phase column, such as a Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or Shim-pack XR-ODSIII (150 x 2 mm), is recommended.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), increasing to a high percentage (e.g., 90-95%) over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as an Agilent 6470A or a single quadrupole instrument like the LCMS-2020 is suitable.[6][7]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for aromatic amines.
-
Ion Source Parameters:
-
Gas Temperature: 300 - 350 °C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psi
-
Sheath Gas Temperature: 350 - 400 °C
-
Sheath Gas Flow: 10 - 12 L/min
-
Capillary Voltage: 3500 - 4000 V
-
-
Data Acquisition: Data can be acquired in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. For quantitative analysis, MRM is the preferred method.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of aromatic amines using LC-MS.
Caption: General workflow for LC-MS analysis of aromatic amines.
References
- 1. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-methylaniline [webbook.nist.gov]
- 4. 2-Bromo-4-methylaniline(583-68-6) MS spectrum [chemicalbook.com]
- 5. media.frag-den-staat.de [media.frag-den-staat.de]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
A Comparative Guide to 2-Bromo-4-fluoro-5-methylaniline and Other Substituted Anilines
Introduction
Substituted anilines are foundational building blocks in modern chemical synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors. Their versatile reactivity and the ability of substituents to modulate physicochemical and biological properties make them indispensable. 2-Bromo-4-fluoro-5-methylaniline is a polysubstituted aniline that offers multiple reaction sites and specific electronic properties due to its unique combination of electron-withdrawing and electron-donating groups. This guide provides an objective comparison of this compound with other substituted anilines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
The substituents on the aniline ring significantly influence its physical and chemical properties, such as basicity (pKa), melting point, boiling point, and lipophilicity. These parameters are critical for predicting reaction behavior, solubility, and pharmacokinetic profiles.
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (like methyl) increase basicity (raise pKa), while electron-withdrawing groups (like bromo and fluoro) decrease basicity (lower pKa). For this compound, the presence of two halogen atoms is expected to make it significantly less basic than aniline or toluidine.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (of conjugate acid) |
| This compound | C₇H₇BrFN | 204.04[1] | 39-41[2] | 245.3 (Predicted)[2] | ~1.5-2.5 (Estimated) |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 4.6 |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 63-64 | 237 | 3.86 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -1.9 | 187 | 4.65 |
| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | 43-45 | 200 | 5.12 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 | 1.02 |
| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 63 | 245 | 2.05 |
Note: The pKa for this compound is an estimation based on the additive effects of its substituents.
Reactivity in Cross-Coupling Reactions
The primary utility of halogenated anilines in synthesis is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the aryl halide is largely dependent on the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F.[3] This makes bromoanilines, like the title compound, highly valuable substrates that offer a good balance of reactivity and stability.
The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[3] Therefore, this compound is expected to be more reactive in these couplings than its chloro-substituted counterparts but less reactive than iodo-substituted anilines. The fluorine atom is generally unreactive in standard palladium-catalyzed cross-coupling reactions, providing a site for potential subsequent functionalization under harsher conditions or serving to modulate the electronic properties of the molecule.
Table 2: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling
| Aniline Derivative | Halogen for Coupling | Relative Reactivity | Typical Catalyst Loading | Typical Temperature (°C) |
| This compound | Bromine | High | 1-5 mol% | 80-110 |
| 4-Iodoaniline | Iodine | Very High | 0.5-2 mol% | 25-80 |
| 4-Bromoaniline | Bromine | High | 1-5 mol% | 80-110 |
| 4-Chloroaniline | Chlorine | Moderate | 2-10 mol% | 100-130 |
| 4-Fluoroaniline | Fluorine | Low (Requires special conditions) | >5 mol% | >120 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for key reactions involving substituted anilines.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation between a bromoaniline and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the formation of a C-N bond between a bromoaniline and a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol%)[4]
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.02 mmol, 2 mol%)[4]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)[4]
-
Anhydrous toluene (5 mL)[4]
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours.[4]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the biological activity of aniline derivatives as kinase inhibitors.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP) formed using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
Diagrams are provided to illustrate key chemical processes and logical relationships.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[5]
Caption: Logical relationship of aryl halide reactivity in cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly functionalized and versatile building block for chemical synthesis. Its comparison with other substituted anilines reveals a distinct profile:
-
Reactivity: The bromo substituent provides high reactivity for palladium-catalyzed cross-coupling reactions, offering a significant advantage over less reactive chloroanilines while being more stable and cost-effective than many iodoanilines. The fluoro group remains largely inert under these conditions, allowing for its retention as a modulator of electronic properties or for subsequent functionalization.
-
Basicity: It is a weakly basic aniline due to the electron-withdrawing effects of the two halogens, which can be advantageous in reactions where the aniline's nucleophilicity needs to be attenuated or where it serves as a precursor for non-basic motifs.
-
Synthetic Potential: The combination of bromo, fluoro, and amino groups on a single scaffold provides multiple handles for sequential, regioselective modifications, making it a valuable intermediate in the construction of complex molecules for drug discovery and materials science.
The choice of a specific substituted aniline depends on the desired reactivity, the required physicochemical properties of the final product, and the overall synthetic strategy. This compound offers a compelling combination of features for researchers requiring a reactive, multi-functionalized aromatic core.
References
A Comparative Guide to the Reactivity of Bromo-fluoro-methylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various bromo-fluoro-methylaniline isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document summarizes experimental data, details relevant experimental protocols, and provides visual aids to clarify reactivity principles and experimental workflows.
Introduction to Bromo-fluoro-methylaniline Isomers
Bromo-fluoro-methylaniline isomers are trifunctional aromatic compounds offering multiple reaction sites: the bromine atom for cross-coupling reactions, the fluorine atom for nucleophilic aromatic substitution (SNAr), the amino group for various derivatizations, and the aromatic ring itself for electrophilic aromatic substitution (EAS). The relative positions of the bromo, fluoro, methyl, and amino substituents on the aniline ring dictate the electronic and steric environment of each reactive site, leading to significant differences in their reactivity.
Comparative Reactivity Analysis
The reactivity of a particular bromo-fluoro-methylaniline isomer in a given reaction is governed by the interplay of the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents.
-
Amino Group (-NH₂): A strong activating group and ortho, para-director for electrophilic aromatic substitution due to its +M (mesomeric) effect.
-
Methyl Group (-CH₃): A weak activating group and ortho, para-director due to its +I (inductive) effect and hyperconjugation.
-
Fluorine (-F): A deactivating group for EAS due to its strong -I effect, but an ortho, para-director due to its +M effect. In nucleophilic aromatic substitution, fluorine is a good leaving group, especially when the ring is activated by electron-withdrawing groups, due to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[1][2]
-
Bromine (-Br): A deactivating group for EAS due to its -I effect, but an ortho, para-director due to its +M effect. It is a key functional group for palladium-catalyzed cross-coupling reactions.
The following sections provide a comparative overview of the reactivity of selected bromo-fluoro-methylaniline isomers in key reaction types.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The bromine atom on the aniline ring is the primary site for palladium-catalyzed cross-coupling reactions. The efficiency of the reaction can be influenced by the steric and electronic environment around the C-Br bond.
Caption: Predicted relative reactivity of isomers in Suzuki coupling.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Isomer | Reaction Conditions | Product | Yield | Reference |
| 4-Bromo-2-methylaniline Derivative¹ | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 90 °C | Monosubstituted biaryls | 33-40% | [3][4] |
| 5-Bromo-4-fluoro-2-methylaniline | 4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Dioxane/H₂O, 90 °C | 4'-Methoxy-5-fluoro-2-methyl-[1,1'-biphenyl]-4-amine | Not specified (general protocol) | [5] |
¹Data for a closely related derivative, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where the bromo group on the aniline ring was preferentially substituted.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is the target for nucleophilic aromatic substitution. The rate of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups positioned ortho or para to the fluorine. In bromo-fluoro-methylaniline isomers, the electron-donating nature of the amino and methyl groups generally disfavors SNAr. However, the relative electronegativity of fluorine makes it a better leaving group than bromine in SNAr when the reaction is feasible.[1]
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Leaving Group | Activating/Deactivating Groups | Predicted Relative Reactivity | Reference |
| 5-Bromo-4-fluoro-2-methylaniline | Fluorine | -NH₂ (ortho, activating), -CH₃ (meta, weakly activating), -Br (para, deactivating) | Moderate (compared to other isomers) | [6] |
| This compound | Fluorine | -NH₂ (meta, weakly activating), -CH₃ (para, activating), -Br (ortho, deactivating) | Low | [7] |
| 4-Bromo-2-fluoro-5-methylaniline | Fluorine | -NH₂ (para, activating), -CH₃ (meta, weakly activating), -Br (meta, weakly deactivating) | High (among these isomers) |
Predicted reactivity is based on the general principles of SNAr, where electron-withdrawing effects and stabilization of the Meisenheimer complex are key. Direct comparative experimental data is scarce.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of bromo-fluoro-methylaniline isomers can undergo electrophilic aromatic substitution. The regioselectivity is primarily directed by the strongly activating amino group to the available ortho and para positions. The outcome of the reaction will depend on the specific isomer and the steric hindrance around the activated positions.
Caption: General regioselectivity in EAS of aniline derivatives.
Table 3: Predicted Regioselectivity in Electrophilic Bromination
| Isomer | Most Activated Positions (ortho/para to -NH₂) | Predicted Major Product(s) | Reference |
| 3-Bromo-5-fluoro-2-methylaniline | C4, C6 | 4,6-Dibromo-3-fluoro-2-methylaniline | [8] |
| 5-Bromo-4-fluoro-2-methylaniline | C3, C6 | 3-Bromo-5-bromo-4-fluoro-2-methylaniline and/or 6-Bromo-5-bromo-4-fluoro-2-methylaniline | [6] |
| This compound | C6 | 6-Bromo-2-bromo-4-fluoro-5-methylaniline | [7] |
Predictions are based on the strong directing effect of the amino group.[9][10] In practice, polybromination is common unless the reactivity is moderated.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a related bromo-methylaniline derivative and serves as a general guideline.[3]
Materials:
-
Bromo-fluoro-methylaniline isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction flask, add the bromo-fluoro-methylaniline isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Electrophilic Bromination
This protocol provides a general method for the bromination of an activated aniline ring.
Materials:
-
Bromo-fluoro-methylaniline isomer (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-2.2 eq, depending on desired degree of bromination)
-
Solvent (e.g., acetonitrile, dichloromethane, or acetic acid)
Procedure:
-
Dissolve the bromo-fluoro-methylaniline isomer in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add NBS portion-wise over 15-30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C or room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The reactivity of bromo-fluoro-methylaniline isomers is highly dependent on the substitution pattern of the aniline ring. While the bromine atom is the primary site for palladium-catalyzed cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution under certain conditions. The aromatic ring itself is activated towards electrophilic attack, with the amino group being the dominant directing group. This guide provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic transformations. It is important to note that the provided data and protocols are illustrative, and optimization may be necessary for specific substrates and desired outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. This compound | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Determining the Purity of 2-Bromo-4-fluoro-5-methylaniline: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-4-fluoro-5-methylaniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This comparison is supported by proposed experimental protocols and typical performance data derived from the analysis of structurally similar halogenated anilines, offering a valuable resource for selecting the most appropriate analytical strategy.
At a Glance: Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1% | < 1 ng/mL | ~0.1% |
| Typical Limit of Quantitation (LOQ) | 0.03 - 0.3% | 1 - 5 ng/mL | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.99 | Not applicable in the same sense, but highly linear response. |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | High accuracy, directly traceable to a certified reference material. |
| Primary Use | Quantitative purity determination and impurity profiling of non-volatile and thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural elucidation of the main component and impurities. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable, offering excellent resolution and quantitative precision.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a linear gradient starting from 30% acetonitrile and increasing to 70% over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity at the same concentration as the sample.
-
Quantification: Purity is typically determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram. For higher accuracy, an external standard method can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through their mass spectra.[2] For this compound, GC-MS is particularly useful for detecting and identifying process-related volatile impurities.
Experimental Protocol: Proposed GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Injection Mode: Split injection (e.g., 20:1 split ratio).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.[3]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Quantification: Purity can be estimated by peak area percentage. For accurate quantification of specific impurities, a calibration curve using certified reference standards of those impurities is necessary.
References
Comparative Analysis of 2-Bromo-4-fluoro-5-methylaniline Derivatives: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, a significant lack of publicly available information exists regarding the synthesis and biological activity of derivatives of 2-Bromo-4-fluoro-5-methylaniline. This scarcity of data prevents a direct comparative analysis of the biological activities of its derivatives as initially requested. The available information primarily points to its use as a chemical intermediate, with most research focused on its isomers, particularly 5-Bromo-4-fluoro-2-methylaniline.
While direct studies on the biological activity of this compound derivatives are not readily found, the field of medicinal chemistry has extensively explored the bioisosteres and positional isomers of such halogenated anilines. These studies provide valuable insights into the potential biological activities that derivatives of this compound might exhibit.
For instance, the closely related isomer, 5-Bromo-4-fluoro-2-methylaniline , serves as a crucial building block in the synthesis of potent therapeutic agents. It is a key intermediate for the development of MDL compounds, which are known activators of Sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor.[1] Furthermore, this isomer is a precursor in the synthesis of BMS-540215, a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
The broader class of fluorinated anilines has been the subject of various biological investigations, revealing a wide spectrum of activities.
Potential Biological Activities of Halogenated Aniline Derivatives
Based on the activities of structurally related compounds, derivatives of this compound could potentially be explored for the following biological effects:
-
Anticancer Activity: The presence of fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. Fluorine, in particular, is known to enhance metabolic stability and binding affinity to target proteins. The aniline scaffold is a common feature in many anticancer agents.
-
Antimicrobial Activity: Various aniline derivatives have been investigated for their antibacterial and antifungal properties. A study on the antimicrobial efficacy of 68 aniline derivatives against Vibrio species demonstrated that halogenated anilines can exhibit significant antibacterial and antibiofilm activity.[2] Although this compound was not included in this specific study, the findings suggest that its derivatives could be promising candidates for antimicrobial drug discovery.
Future Research Directions
The lack of data on the biological activities of this compound derivatives highlights a potential area for future research. A systematic synthetic and screening program could unveil novel bioactive molecules with potential therapeutic applications. The synthetic workflow for such an investigation could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis and biological evaluation of this compound derivatives.
References
A Comparative Spectroscopic Analysis: 2-Bromo-4-fluoro-5-methylaniline and Its Precursor
for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Bromo-4-fluoro-5-methylaniline, and its direct synthetic precursor, 3-fluoro-4-methylaniline. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics. The compound is synthesized via the bromination of 3-fluoro-4-methylaniline. This guide outlines the key spectroscopic differences between the precursor and the final product, supported by available experimental data and detailed analytical protocols.
Synthetic Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-fluoro-4-methylaniline with bromine. The reaction introduces a bromine atom at the position ortho to the amino group and meta to the methyl group, guided by the directing effects of the substituents on the aromatic ring.
Caption: Synthetic route from 3-fluoro-4-methylaniline to this compound.
Spectroscopic Data Comparison
The introduction of a bromine atom significantly alters the electronic environment and vibrational modes of the molecule, leading to distinct changes in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is a powerful tool for observing the changes in the aromatic protons' chemical shifts and coupling patterns upon bromination.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Amino Protons (ppm) |
| 3-Fluoro-4-methylaniline | 6.5-7.0 (m, 3H) | ~2.2 (s, 3H) | ~3.5 (br s, 2H) |
| This compound | ~7.1 (d, 1H), ~6.8 (d, 1H) | ~2.3 (s, 3H) | ~4.0 (br s, 2H) |
¹³C NMR: The ¹³C NMR spectrum reveals the impact of the bromine substituent on the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the bromine will experience a significant downfield shift.
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| 3-Fluoro-4-methylaniline | ~110-150 | ~15-20 |
| This compound | ~100-160 | ~16-22 |
Note: Specific chemical shifts for both compounds are estimated as complete experimental data is not available.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational frequencies of functional groups. The C-Br stretching frequency is a key diagnostic peak for the product.
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 3-Fluoro-4-methylaniline | ~3300-3500 (two bands) | ~3000-3100 | ~1200-1300 | Not Present |
| This compound | ~3300-3500 (two bands) | ~3000-3100 | ~1200-1300 | ~500-600 |
Note: Wavenumber ranges are approximate and can vary based on the specific molecular environment and sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine in the product is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 3-Fluoro-4-methylaniline | 125 | Loss of H, CH₃, HCN |
| This compound | 203, 205 | Presence of bromine isotopes (M+, M+2), loss of Br, HBr |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the following steps:
-
Dissolve 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets (for solids) or as thin films on salt plates (for liquids).
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a robust framework for differentiating between 3-fluoro-4-methylaniline and its brominated product, this compound. The key distinguishing features are the changes in the aromatic proton signals in ¹H NMR, the appearance of a C-Br stretching band in the IR spectrum, and the characteristic isotopic pattern of bromine in the mass spectrum of the product. These analytical methods are indispensable for ensuring the purity and structural integrity of this important pharmaceutical intermediate.
Comparative Guide to the Synthesis and Applications of 2-Bromo-4-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the synthesis and applications of 2-bromo-4-fluoro-5-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a comparative analysis of synthetic methodologies, supported by detailed experimental protocols and quantitative data. Furthermore, we explore its applications, offering insights into its role in the synthesis of bioactive molecules.
Synthesis of this compound: A Comparison of Routes
The synthesis of this compound can be approached through various pathways. Here, we compare two common strategies: the direct bromination of a substituted aniline and the reduction of a nitrated precursor.
Table 1: Comparison of Synthesis Methods for this compound and its Isomer
| Parameter | Method 1: Direct Bromination of 3-fluoro-4-methylaniline (for isomer) | Method 2: Reduction of a Nitroarene (general procedure) |
| Starting Material | 3-fluoro-4-methylaniline | 2-Bromo-4-fluoro-5-methyl-1-nitrobenzene |
| Key Reagents | Bromine, Anhydrous Potassium Carbonate | Iron(III) oxide nanocatalyst, Triethylamine, Carbon Monoxide |
| Solvent | Anhydrous Dichloromethane | Tetrahydrofuran, Water |
| Reaction Temperature | -15 °C | 125 °C |
| Reaction Time | 1 hour | 24 hours |
| Reported Yield | Quantitative[1] | 82% (for 2-bromo-4-methylaniline)[1] |
| Purity | Not explicitly stated, used crude in next step[1] | Not explicitly stated, analyzed by GC and NMR[1] |
Method 1: Direct Bromination of a Substituted Aniline
This method involves the electrophilic aromatic substitution of a halogen on the aniline ring. The directing effects of the amino and methyl groups guide the position of bromination.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-Fluoro-4-methylaniline [1]
-
Reaction Setup: A solution of 3-fluoro-4-methylaniline (6.00 g, 47.9 mmol) and anhydrous potassium carbonate (6.70 g, 48.5 mmol) is prepared in anhydrous dichloromethane (130 mL). The mixture is cooled to -15 °C in a salt-ice bath.
-
Bromination: A solution of bromine (7.70 g, 48.2 mmol) in anhydrous dichloromethane (80 mL) is added dropwise to the cooled mixture.
-
Reaction: The reaction is stirred at -15 °C for 1 hour.
-
Work-up: The reaction is quenched with ice water (100 mL). The aqueous layer is extracted with dichloromethane (2 x 100 mL).
-
Isolation: The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product. This method reportedly provides a quantitative yield of the crude product, which can often be used in subsequent steps without further purification.[1]
Method 2: Reduction of a Nitroarene Precursor
An alternative and widely used strategy involves the reduction of a corresponding nitro-substituted aromatic compound to the aniline. This is a versatile method as various reducing agents can be employed.
General Experimental Protocol: Reduction of a Nitroarene using an Iron Catalyst [1]
-
Catalyst and Reagents: In a glass vial, the nitroarene (0.5 mmol), Fe2O3/NGr@C catalyst (50 mg, 4.0 mol% Fe), triethylamine (70 μL, 0.5 mmol), tetrahydrofuran (2 mL), and deionized water (0.2 mL) are combined.
-
Reaction Conditions: The vial is placed in an autoclave, purged with carbon monoxide (CO), and then pressurized with CO (30 bar) and nitrogen (20 bar). The reaction mixture is heated to 125 °C with vigorous stirring for 24 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered through a Celite pad and concentrated. The product is then analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. This method has been reported to yield 82% of 2-bromo-4-methylaniline from its corresponding nitro precursor.[1]
Synthesis Workflow and Logic
The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The following diagram illustrates the logical workflow for the two primary synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluoro-5-methylaniline: A Comprehensive Guide
For Immediate Release
Ensuring the safe handling and disposal of specialized chemical reagents is paramount for the safety of laboratory personnel and the protection of our environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Bromo-4-fluoro-5-methylaniline, a halogenated aniline derivative. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous and presents several risks upon exposure.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H315, H319, H335, H302+H312+H332 | [1][2] |
| Signal Word | Warning / Danger | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye/face protection | [1][2] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][2] |
| Melting Point | 39-41°C | [1] |
| Boiling Point | 245.3°C at 760 mmHg | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety.
Step 1: Waste Identification and Segregation
-
Classification : Treat all this compound and any materials contaminated with it as hazardous waste.
-
Segregation : It is critical to segregate halogenated organic waste from all other waste streams, particularly non-halogenated waste.[6] This is because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[6][7]
Step 2: Waste Collection
-
Container Selection : Use a designated, chemically compatible, and clearly labeled hazardous waste container. Polyethylene containers are generally suitable.[5] The container must have a secure, tight-fitting lid.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, toxic).
-
Collection Process : Conduct all waste transfers inside a chemical fume hood.[4] Avoid creating dust or aerosols.[1] For solid waste, use appropriate tools to transfer the material. For materials contaminated with the compound (e.g., gloves, absorbent pads), place them directly into the designated waste container.
Step 3: Waste Storage
-
Location : Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[1][4]
-
Secondary Containment : It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate any potential leaks or spills.[5]
-
Inventory : Maintain a log of the waste added to the container, including the date and quantity.
Step 4: Final Disposal
-
Documentation : Complete a hazardous waste tag or manifest as required by your institution's Environmental Health and Safety (EHS) department. This documentation provides essential information for the disposal vendor.
-
Arrange Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Professional Disposal : The final disposal must be conducted by a certified hazardous waste management company.[1][2] The standard and required method for halogenated organic compounds is high-temperature incineration at a licensed facility.[6][7]
Experimental Protocols and Visualizations
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Report the incident to your laboratory supervisor and EHS department.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is substantial or poses a fire risk.
-
Contact your institution's emergency response team and EHS department immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-fluoro-5-methylaniline
Essential Safety Protocols for Handling 2-Bromo-4-fluoro-5-methylaniline
For Immediate Reference: Key Safety and Handling Information
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and halogenated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.[1][2][3] Researchers must always consult the specific SDS for any chemical before use.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure when handling this compound.[3] The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a breakthrough time.[2][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate cartridges for organic vapors | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][2] |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Handling Protocol
-
Pre-Handling Preparation :
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[3]
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Don PPE : Put on all required PPE as outlined in the table above before entering the handling area.[3]
-
-
Chemical Handling :
-
Work Area : Always handle the chemical within a certified chemical fume hood to minimize inhalation of vapors.[2]
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[3]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[3]
-
-
Post-Handling Procedures :
Disposal Plan
-
Waste Collection : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][6]
-
Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials : Dispose of contaminated PPE (gloves, lab coats) and other materials (e.g., pipette tips, weighing paper) as hazardous waste.
Visualizing the Workflow
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
